5-Fluoro-2-methoxypyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIFBCPINLZNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326323 | |
| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-96-2 | |
| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-fluororacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1480-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS number 1480-96-2
An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2)
This guide provides a comprehensive overview of this compound, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, biological activity, and analytical methods.
Physicochemical Properties
This compound, also known as 2-Methoxy-5-fluorouracil, is a solid, off-white compound.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1480-96-2 | [1][3][4] |
| Molecular Formula | C5H5FN2O2 | [1][3][4][5][6] |
| Molecular Weight | 144.10 g/mol | [1][3][6] |
| Accurate Mass | 144.0335 Da | [3][6] |
| Melting Point | 200-208 °C | [1][5][7] |
| Boiling Point | 225.1 °C (at 101,325 Pa) | [1][5] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1][5] |
| Water Solubility | 5.49 g/L at 20 °C | [1][5] |
| pKa | 6.34 ± 0.50 (Predicted) | [1] |
| LogP | -0.226 at 25 °C | [1] |
| Vapor Pressure | 0.001 Pa at 25 °C | [1][5] |
| Appearance | Off-White Solid | [1][2] |
| Storage Temperature | Room Temperature (sealed in dry) or -20°C for long-term. | [1][7] |
Synthesis and Manufacturing
This compound is a key intermediate in organic synthesis.[1] One common synthetic route involves the chlorination of 2-methoxy-5-fluorouracil with an agent like phosphorus oxychloride, followed by further reactions.[8] Another approach involves the cyclization of a key intermediate, (Z)-2-cyano-2-fluoroethen-1-olate, with O-methylisourea, which can then be hydrolyzed to the desired product.[9]
A general workflow for a potential synthesis is outlined below.
Experimental Protocols
Example Synthesis of a Related Derivative (4-amino-5-fluoropyrimidine): [10][11]
This protocol describes the synthesis of a structurally related aminopyrimidine from a fluoroenolate salt, illustrating a modern approach to fluorinated pyrimidines.
-
Reaction Setup: Combine potassium-(Z)-2-cyano-2-fluoroethenolate and an appropriate amidine hydrochloride (e.g., O-methylisourea hemisulfate) in a suitable solvent such as a methanol/water mixture.[9][11]
-
Reaction Conditions: Stir the mixture at room temperature for a specified period (e.g., 24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up and Isolation: Upon completion, filter the reaction mixture (e.g., through Celite) and concentrate the filtrate in vacuo. The resulting solid can be washed with a suitable solvent (e.g., isopropanol) and dried to yield the aminopyrimidine product.[9][10]
-
Hydrolysis to Pyrimidinone: The resulting 5-fluoro-2-methoxypyrimidin-4-amine can then be subjected to hydrolysis, for instance by heating in aqueous acid, to yield this compound.[9]
Biological Activity and Mechanism of Action
As a derivative of 5-fluorouracil (5-FU), the primary mechanism of action of this compound is anticipated to be similar to that of other fluoropyrimidines, which are widely used as antimetabolite drugs in cancer therapy.[12][13] The core activity relies on the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[13][14]
The key steps are:
-
Anabolic Conversion: Intracellularly, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[12][14]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate coenzyme, inhibiting the enzyme's function.[13][14][15] This blockage prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair, leading to a "thymineless death" of proliferating cells.[13][16]
-
Incorporation into Nucleic Acids: FdUTP can be incorporated into DNA, and FUTP into RNA.[12][16] This misincorporation disrupts the structure and function of these nucleic acids, interfering with RNA processing and protein synthesis, which contributes to cytotoxicity.[13][16][17]
Additionally, some sources suggest that this compound possesses antibacterial properties against strains like E. coli and Proteus mirabilis. This activity is reportedly due to the inhibition of cell wall biosynthesis by binding to the bacterial cell wall, a mechanism distinct from its anticancer action.
Analytical Methods
The characterization and quantification of this compound and related compounds typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A sensitive and selective HPLC assay can be developed for the determination of fluoropyrimidines in various matrices.[18]
-
Principle: Separation of the analyte from matrix components using a chromatographic column followed by detection.
-
Example Protocol Outline: [18]
-
Sample Preparation: Extraction of the compound from the sample matrix (e.g., tissue, plasma).
-
Derivatization (Optional): Pre-column derivatization with a fluorescent tag (e.g., 4-bromomethyl-7-methoxycoumarin) can enhance detection sensitivity.[18]
-
Chromatography: Use of a microbore HPLC system with a suitable column (e.g., C18). A column-switching protocol may be employed to remove interfering matrix components.[18]
-
Detection: UV or fluorescence detection is commonly used.[18] 5-Chlorouracil can serve as a suitable internal standard.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹⁹F NMR, and ¹³C NMR are crucial for structural confirmation and purity assessment.[19][20][21]
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, which is highly useful for confirming the presence and purity of fluorinated compounds.[21]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[19]
A certificate of analysis for a related compound, 5-fluoro-2-methoxypyrimidin-4-amine, confirms that ¹H NMR, Mass Spectrometry, and IR spectroscopy are standard methods for identification.[20]
References
- 1. 2-Methoxy-5-fluorouracil | 1480-96-2 [chemicalbook.com]
- 2. 2-Methoxy-5-fluorouracil CAS 1480-96-2 Supplier China [qinmuchem.com]
- 3. Buy Online CAS Number 1480-96-2 - TRC - 5-Fluoro-4-hydroxy-2-methoxypyrimidine | LGC Standards [lgcstandards.com]
- 4. 5-Fluoro-2-methoxy-4-pyrimidinone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.usbio.net [dev.usbio.net]
- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 10. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]
- 11. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 16. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 17. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kmpharma.in [kmpharma.in]
- 21. Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular structure
An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Abstract
This compound, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of fluorouracil, a widely used chemotherapeutic agent, it serves as a crucial building block and is sometimes identified as an impurity in related drug syntheses. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed synthesis protocol. The information is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
This compound is a pyrimidine derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a ketone group at the 4-position. The tautomeric form, 5-fluoro-2-methoxy-pyrimidin-4-ol, is also recognized.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-fluoro-2-methoxy-1H-pyrimidin-6-one | [1] |
| CAS Number | 1480-96-2 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅FN₂O₂ | [1][2][3][6] |
| SMILES | COC1=NC=C(C(=O)N1)F | [1] |
| InChI | InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | [1][2] |
| InChIKey | VMIFBCPINLZNNI-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 352550 | [1] |
| Synonyms | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone, 2-Methoxy-5-fluorouracil, 2-O-Methyl-5-fluorouracil, 5-Fluoro-2-methoxy-4-pyrimidinone | [1][2][4] |
Physicochemical Properties
The key physical and chemical properties are summarized below, providing essential data for laboratory handling and experimental design.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 144.10 g/mol | [1][2][5][7] |
| Appearance | White to Almost white powder/crystal | [6] |
| Melting Point | 204-208 °C (lit.) | [2] |
| Boiling Point | 225.1 °C (at 101,325 Pa) | [2] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |
| Water Solubility | 5.49 g/L at 20 °C | [2] |
| Purity | >98.0% | [3][6] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.
-
Infrared (IR) Spectroscopy : FTIR spectra for this compound are available and have been recorded using KBr pellets and ATR techniques.[1] Key vibrational bands would be expected for C=O, C-F, C-O, N-H, and C-H bonds. For the related compound 5-fluorouracil, characteristic peaks are observed at 1661 cm⁻¹ (C=O stretching) and 3136 cm⁻¹ (N-H stretching).[8]
-
Raman Spectroscopy : FT-Raman spectra have also been documented.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectra for this exact compound are not detailed in the provided search results, NMR data for closely related analogs like 5-Fluoro-2-methoxypyrimidin-4-amine (¹H NMR, ¹³C NMR) are available and can provide reference points for chemical shifts.[9][10]
-
Mass Spectrometry (MS) : Mass spectral data is crucial for confirming the molecular weight. The fragmentation patterns of pyrimidine derivatives are complex but can be characterized by the successive loss of functional groups.[11] For a related workflow on 5-fluorouracil metabolites, high-resolution mass spectrometry was used to achieve mass accuracies of <2 ppm.[12]
Synthesis and Experimental Protocols
This compound can be synthesized from 2-methoxy-5-fluorouracil through a chlorination reaction followed by hydrazinolysis, although the provided references primarily describe its use in subsequent reactions. A relevant synthesis pathway involves the chlorination of a pyrimidinone precursor.
A patented method details a process for preparing a related intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine, from 2-methoxy-5-fluorouracil (which is a synonym for the title compound in its uracil tautomeric form). This highlights a key reaction of the title compound.[13]
Experimental Protocol: Chlorination of 2-methoxy-5-fluorouracil [13]
This protocol describes the conversion of the title compound into a key synthetic intermediate.
-
Reaction Setup : In a 250 mL reaction flask equipped with a thermometer and condenser, add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine.
-
Heating : Warm the mixture to 55 ± 1 °C.
-
Reagent Addition : Begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride (POCl₃).
-
Reaction Conditions : Control the reaction temperature between 105-110 °C during and after the addition.
-
Reaction Time : Maintain the reaction at this temperature for 3 hours after the addition is complete.
-
Workup (Implied) : The resulting product, 2-methoxy-4-chloro-5-fluoropyrimidine, is then isolated from the reaction mixture. This intermediate can be further reacted, for example, with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine.[13]
Caption: Synthesis of a key intermediate from the title compound.
Applications and Biological Relevance
This compound is primarily utilized as a specialized building block in organic synthesis.[3][14] Its structural similarity to fluorouracil makes it a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4][7] It is considered an important intermediate for creating triazolopyrimidine sulfonamide herbicides.[13]
Safety and Handling
According to aggregated GHS information, this compound is classified as a warning-level hazard.[1]
-
Hazard Statement : H319 - Causes serious eye irritation.[1]
-
Precautionary Statements : P264+P265, P280, P305+P351+P338, P337+P317.[1]
-
General Handling : Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be handled in a well-ventilated area. It is described as irritating to the eyes, respiratory system, and skin.[2]
References
- 1. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1480-96-2 | this compound - Moldb [moldb.com]
- 4. 2-Methoxy-5-fluorouracil | 1480-96-2 [chemicalbook.com]
- 5. 5-FLUORO-2-METHOXY-4(1H) PYRIMIDINONE – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. 5-Fluoro-2-methoxy-4-pyrimidinone | CymitQuimica [cymitquimica.com]
- 7. 2-methoxy-5-fluorouracil | 1480-96-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 14. 1480-96-2|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, providing structured data on reaction conditions and yields, complete experimental protocols for key transformations, and visual representations of the synthesis pathways.
Introduction
This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide outlines two principal pathways for its preparation, starting from readily available precursors.
Pathway 1: Synthesis Starting from 2-Methoxy-5-fluorouracil
This pathway commences with the chlorination of 2-methoxy-5-fluorouracil, followed by amination and subsequent hydrolysis to yield the target compound.
Logical Diagram of Pathway 1
Caption: Synthesis of this compound from 2-Methoxy-5-fluorouracil.
Experimental Protocols and Data
Step 1: Chlorination of 2-Methoxy-5-fluorouracil
This step involves the conversion of the uracil derivative to a more reactive chloropyrimidine intermediate.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-5-fluorouracil | [1][2] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Acid Binding Agent | Triethylamine | [1] |
| Solvent | Toluene | [1] |
| Temperature | 105-110 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 2-Methoxy-4-chloro-5-fluoropyrimidine | [1][2] |
Experimental Protocol:
In a 250 mL reaction flask equipped with a thermometer and condenser, 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine are added. The mixture is heated to 55 ± 1 °C. 30.6 g (0.2 mol) of phosphorus oxychloride is then added dropwise, and the temperature is controlled at 105-110 °C. The reaction is maintained at this temperature for 3 hours. After cooling, the reaction solution is poured into a mixture of water and toluene. The layers are separated, and the aqueous layer is extracted once with toluene. The organic layers are then combined for the next step.[1]
Step 2: Amination of 2-Methoxy-4-chloro-5-fluoropyrimidine
The chloro-substituent is displaced with an amino group to furnish 5-fluoro-2-methoxypyrimidin-4-amine.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-4-chloro-5-fluoropyrimidine | [3] |
| Reagent | 10 wt% solution of ammonia in isopropanol | [3] |
| Temperature | 40-60 °C | [3] |
| Reaction Time | 3-5 hours | [3] |
| Product | 5-Fluoro-2-methoxypyrimidin-4-amine | [3] |
| Yield | 95.0% (molar) | [3] |
| Purity (HPLC) | 99.0% | [3] |
Experimental Protocol:
32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine is added to 170 g of a 10 wt% solution of ammonia in isopropanol. The mixture is heated to 40-60 °C and stirred for 3-5 hours. After the reaction is complete, it is allowed to cool to room temperature. The solid product is collected by filtration, washed with isopropanol, and dried to yield 27.2 g of 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid.[3]
Step 3: Hydrolysis of 5-Fluoro-2-methoxypyrimidin-4-amine
| Parameter | General Conditions |
| Starting Material | 5-Fluoro-2-methoxypyrimidin-4-amine |
| Reagent | Aqueous acid (e.g., HCl) |
| Temperature | Reflux |
| Product | This compound |
General Experimental Protocol (Adapted):
5-Fluoro-2-methoxypyrimidin-4-amine would be suspended in an aqueous solution of a strong acid, such as 6N hydrochloric acid. The mixture would then be heated to reflux for a period sufficient to achieve complete conversion, as monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture would be cooled, and the pH adjusted to precipitate the product, which would then be isolated by filtration, washed, and dried.
Pathway 2: Synthesis via a β-Fluoroenolate Salt Intermediate
This alternative route begins with the synthesis of a key β-fluoroenolate salt from fluoroacetonitrile, followed by cyclization and hydrolysis.
Logical Diagram of Pathway 2
Caption: Synthesis of this compound via a β-Fluoroenolate Salt.
Experimental Protocols and Data
Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate
This key intermediate is prepared from fluoroacetonitrile through a Claisen-type condensation.
| Parameter | Value | Reference |
| Starting Material | Fluoroacetonitrile | [4] |
| Reagent | Ethyl formate | [4] |
| Product | Potassium (Z)-2-cyano-2-fluoroethenolate | [4] |
Step 2: Cyclization to 5-Fluoro-2-methoxypyrimidin-4-amine
The enolate undergoes cyclocondensation to form the aminopyrimidine ring system.
| Parameter | Value | Reference |
| Starting Material | Potassium (Z)-2-cyano-2-fluoroethenolate | [4] |
| Reagent | O-methylisourea hemisulfate | [4] |
| Solvent | Methanol/Water | [4] |
| Product | 5-Fluoro-2-methoxypyrimidin-4-amine | [4] |
| Yield | 41% | [4] |
Experimental Protocol:
Potassium (Z)-2-cyano-2-fluoroethenolate is stirred with a small excess of O-methylisourea hemisulfate in a mixture of methanol and water. The reaction proceeds to furnish 5-fluoro-2-methoxypyrimidin-4-amine.[4]
Step 3: Hydrolysis to this compound
Similar to Pathway 1, the final step is the hydrolysis of the 4-amino group. The literature describing this pathway also suggests a subsequent hydrolysis step using boiling 6N hydrochloric acid to yield 5-fluorocytosine (in the context of a different synthesis), indicating the feasibility of this transformation.[4]
| Parameter | General Conditions | Reference |
| Starting Material | 5-Fluoro-2-methoxypyrimidin-4-amine | [4] |
| Reagent | 6N Hydrochloric Acid | [4] |
| Temperature | Boiling | [4] |
| Product | This compound | [4] |
General Experimental Protocol (Adapted):
The 5-fluoro-2-methoxypyrimidin-4-amine obtained from the cyclization step would be subjected to hydrolysis by boiling in 6N hydrochloric acid to afford the final product, this compound.[4]
Conclusion
This guide has detailed two viable synthetic routes to this compound, providing a foundation for its laboratory-scale preparation and process development. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both routes converge on the key intermediate, 5-fluoro-2-methoxypyrimidin-4-amine, which is then hydrolyzed to the final product. Further optimization of the final hydrolysis step for this specific substrate may be beneficial for improving overall yield and purity.
References
- 1. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS: 1480-96-2), a significant heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed, generalized experimental protocols for obtaining such spectra are also provided, alongside a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.5 - 12.5 | br s | - | N-H |
| ~7.8 - 8.0 | d | ~4-6 | C6-H |
| ~3.9 - 4.1 | s | - | O-CH₃ |
| Predicted in DMSO-d₆ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C4 (C=O) |
| ~155 - 160 | C2 |
| ~140 - 145 (d) | C5 (C-F) |
| ~130 - 135 (d) | C6 |
| ~55 - 60 | O-CH₃ |
| Predicted in DMSO-d₆ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -160 to -170 | d | ~4-6 | C5-F |
| Predicted relative to CFCl₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3100 - 3300 | N-H stretching |
| 2950 - 3050 | C-H stretching (aromatic) |
| 2800 - 2900 | C-H stretching (aliphatic) |
| 1650 - 1700 | C=O stretching (amide) |
| 1580 - 1620 | C=C stretching (aromatic) |
| 1200 - 1300 | C-O stretching |
| 1000 - 1100 | C-F stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z Value | Proposed Fragment Ion |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 85 | [M - OCH₃ - CO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a standard carbon pulse program with proton decoupling.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a standard fluorine pulse program, which may or may not include proton decoupling.
-
Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
-
This will cause ionization and fragmentation of the molecule.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
In-Silico Modeling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico modeling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a fluoropyrimidine derivative with potential therapeutic applications. Due to the limited availability of direct in-silico studies on this specific molecule, this guide leverages data and methodologies from closely related analogs, primarily 5-fluorouracil (5-FU) and its derivatives. The primary biological targets for this class of compounds are Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). This document details the computational approaches used to predict the compound's binding affinity, pharmacophore features, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodologies for molecular docking, pharmacophore modeling, and ADMET prediction are outlined to provide a framework for future in-silico research on this compound and similar compounds.
Introduction
This compound is a pyrimidine analog with structural similarities to the widely used anticancer drug 5-fluorouracil (5-FU).[1][2] Fluoropyrimidines exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3] The metabolism of fluoropyrimidines is significantly influenced by the enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Variations in this enzyme can lead to altered drug metabolism and toxicity.
In-silico modeling offers a powerful and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel drug candidates, thereby accelerating the drug discovery process.[4] This guide focuses on the application of these computational techniques to understand the potential of this compound.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C5H5FN2O2 | PubChem |
| Molecular Weight | 144.10 g/mol | PubChem |
| IUPAC Name | 5-fluoro-2-methoxy-1H-pyrimidin-6-one | PubChem |
| CAS Number | 1480-96-2 | PubChem |
Potential Biological Targets and Signaling Pathway
The primary mechanism of action for fluoropyrimidines involves the inhibition of Thymidylate Synthase (TS).[5] Upon entering the cell, these compounds are converted to their active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex formation inhibits the synthesis of dTMP, leading to a "thymineless death" of rapidly dividing cancer cells.[3]
The catabolism of fluoropyrimidines is primarily mediated by Dihydropyrimidine Dehydrogenase (DPD), which converts 5-FU to the inactive dihydrofluorouracil. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in increased toxicity from fluoropyrimidine-based therapies.
In-Silico Modeling Workflow
The in-silico evaluation of this compound and its analogs typically follows a structured workflow designed to predict their efficacy and safety profiles before extensive experimental validation.
Methodologies for Key Experiments
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]
Experimental Protocol (Analog-Based):
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human Thymidylate Synthase, PDB ID: 1HVY) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added using software like AutoDock Tools.[1]
-
Ligand Preparation: The 3D structure of the ligand (e.g., analogs of 5-FU) is generated and energy-minimized using a force field like MM2.[1][2]
-
Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: Docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.
-
Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy, representing the most stable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and analyzed.[1]
Quantitative Data for 5-FU Analogs (Example):
| Analog | Binding Affinity (kcal/mol) vs. Thymidylate Synthase | Interacting Residues | Reference |
| PRA6 | -8.7 | Arg50A, Arg175B, Ser216A, Asn226A | [2] |
| PRA10 | -9.1 | Arg50A, Arg175B, Arg215A, Ser216A | [2] |
| PRA14 | -8.9 | Arg50A, Arg175B, Arg215A, Asn226A | [2] |
Note: PRA refers to phosphoribosyl analogs of 5-FU.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[8][9]
Experimental Protocol (General):
-
Training Set Selection: A set of molecules with known biological activity against the target of interest is selected.
-
Conformational Analysis: Multiple conformations for each molecule in the training set are generated.
-
Pharmacophore Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified.
-
Hypothesis Generation: A pharmacophore model (hypothesis) is generated that represents the spatial arrangement of these features.
-
Validation: The model is validated using a test set of molecules with known activities to assess its predictive power.
Pharmacophore Features for Pyrimidine Derivatives as Kinase Inhibitors (Example):
| Feature | Description |
| H-bond Acceptor | One |
| H-bond Donor | Two |
| Hydrophobic | One |
| Aromatic Ring | One |
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[10][11]
Experimental Protocol (General):
-
Input: The chemical structure of the compound is provided as input to an ADMET prediction tool (e.g., SwissADME, pkCSM).[10]
-
Descriptor Calculation: The software calculates various molecular descriptors related to physicochemical properties.
-
Property Prediction: Based on these descriptors, the tool predicts a range of ADMET properties.
-
Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound.
Predicted ADMET Properties for Anticancer Drugs (General Trends):
| Property | Observation for many anticancer drugs | Significance |
| Solubility | Often low | Affects absorption |
| GI Absorption | Variable, often low | Influences oral bioavailability |
| Blood-Brain Barrier Penetration | Generally low | Desirable to minimize CNS side effects for non-CNS cancers |
| Cytochrome P450 Inhibition | Variable | Potential for drug-drug interactions |
| Toxicity | A significant concern | A major reason for late-stage drug failure |
Conclusion and Future Directions
The in-silico modeling approaches outlined in this guide provide a robust framework for the preliminary assessment of this compound as a potential therapeutic agent. While direct computational studies on this specific molecule are currently lacking, the data from analogous fluoropyrimidines, particularly 5-FU derivatives, suggest that it likely targets Thymidylate Synthase.
Future in-silico research should focus on performing detailed molecular docking, molecular dynamics simulations, and comprehensive ADMET predictions specifically for this compound. These studies will be instrumental in elucidating its precise mechanism of action, predicting its binding affinity and interaction with key biological targets, and forecasting its pharmacokinetic profile. The insights gained from such computational analyses will be invaluable for guiding subsequent experimental validation and potential lead optimization efforts in the development of novel anticancer therapies.
References
- 1. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijitee.org [ijitee.org]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Review of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluorinated pyrimidine derivative. Its structural similarity to the endogenous nucleobase uracil and the widely used anticancer drug 5-Fluorouracil (5-FU) makes it a compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] While direct biological applications are not extensively documented, its primary role is as a crucial intermediate in the synthesis of more complex and biologically active molecules. This review provides a detailed overview of its chemical properties, synthesis, and applications as a synthetic precursor, with a focus on experimental methodologies and data.
Physicochemical and Structural Data
This compound is a solid compound at room temperature. Its core structure is a pyrimidine ring substituted with a fluorine atom, a methoxy group, and an oxo group.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-2-methoxy-1H-pyrimidin-6-one | PubChem[4] |
| Synonyms | This compound, 2-Methoxy-5-fluorouracil | PubChem[4] |
| CAS Number | 1480-96-2 | PubChem[4] |
| Molecular Formula | C₅H₅FN₂O₂ | PubChem[4] |
| Molecular Weight | 144.10 g/mol | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 193 °C | ChemBK[5] |
| Boiling Point | 278.9±43.0 °C (Predicted) | ChemBK[5] |
| Density | 1.345±0.06 g/cm³ (Predicted) | ChemBK[5] |
Synthesis and Chemical Reactivity
While the synthesis of this compound is not detailed in the provided literature, its utility as a starting material in multi-step synthetic pathways is well-established. It serves as a key precursor for introducing the 5-fluoro-2-methoxypyrimidine scaffold into more complex molecules. A primary application is in the synthesis of substituted pyrimidines through chlorination followed by nucleophilic substitution.
Key Synthetic Transformations
A common synthetic route involves the chlorination of the 4-position, converting the pyrimidinone into a more reactive chloropyrimidine intermediate. This intermediate can then undergo reactions with various nucleophiles, such as amines or hydrazines, to yield diverse derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine
This procedure details the chlorination of this compound. The protocol is adapted from a patented method for preparing pyrimidine derivatives.[6]
Materials:
-
This compound (2-methoxy-5-fluorouracil): 14.4g (0.1 mol)
-
Toluene: 26g
-
Triethylamine: 18.2g (0.18 mol)
-
Phosphorus oxychloride (POCl₃): 30.6g (0.2 mol)
-
250mL reaction flask with thermometer and condenser
Procedure:
-
To the 250mL reaction flask, add 14.4g of 2-methoxy-5-fluorouracil, 26g of toluene, and 18.2g of triethylamine.
-
Heat the mixture to 55 ± 1 °C.
-
Begin the dropwise addition of 30.6g of phosphorus oxychloride.
-
During addition, control the reaction temperature between 105-110 °C.
-
After the addition is complete, maintain the reaction at this temperature for 3 hours.
-
Upon completion, the resulting product is 2-methoxy-4-chloro-5-fluoropyrimidine, which can be used in subsequent steps.[6]
Protocol 2: Synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine
This protocol describes the hydrazinolysis of the chlorinated intermediate to produce a hydrazino-pyrimidine derivative.[6]
Materials:
-
2-methoxy-4-chloro-5-fluoropyrimidine (product from Protocol 1)
-
Hydrazine hydrate
Procedure:
-
The crude product from the chlorination reaction is reacted with hydrazine hydrate.
-
The molar ratio of hydrazine hydrate to the starting chloropyrimidine is typically between 1:1 and 3:1.[6]
-
The reaction is carried out at room temperature (0-40 °C) for a duration of 5 to 20 hours.
-
The final product, 2-methoxy-4-hydrazino-5-fluoropyrimidine, is obtained after workup.[6]
Protocol 3: Synthesis of 5-fluoro-2-methoxy-4-pyrimidinamine
This procedure details the conversion of the chlorinated intermediate to an amino-pyrimidine, a common building block for more complex molecules.[7]
Materials:
-
2-methoxy-4-chloro-5-fluoropyrimidine: 32.5g
-
10 wt% solution of ammonia in isopropanol: 170g
Procedure:
-
Add 32.5g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170g of a 10 wt% solution of ammonia in isopropanol.
-
Heat the mixture to a temperature between 40-60 °C.
-
Stir the reaction for 3 to 5 hours.
-
After the reaction is complete, allow it to cool naturally to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with isopropanol and dry to yield 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid. The reported yield is 95.0% with an HPLC purity of 99.0%.[7]
Biological Activity and Pharmacokinetics
Direct studies on the biological activity and pharmacokinetic profile of this compound are limited in publicly available literature. However, the broader class of fluoropyrimidines, most notably 5-Fluorouracil (5-FU), is extensively studied.[1][2][3]
Context from Related Compounds:
-
Anticancer Activity : 5-FU and its prodrugs are cornerstones of chemotherapy for various cancers. Their mechanism involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[1][3] Pyrimidine derivatives synthesized from this compound are often explored for similar activities. For example, novel phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine have shown potent inhibition of L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range.[8]
-
Pharmacokinetics : The clinical pharmacology of 5-FU is marked by high interpatient variability, primarily due to differences in the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in its catabolism.[2][9] This leads to a short plasma half-life (8-20 minutes) and erratic oral bioavailability.[2][3] It is plausible that this compound would be subject to similar metabolic pathways, though specific data is unavailable.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile building block for synthesizing libraries of novel compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors and anti-infective agents.[10][11]
The derivatives synthesized from this precursor, such as 4-amino and 4-hydrazino-pyrimidines, are readily functionalized to create compounds targeting a wide range of biological targets. For instance, pyrimidine derivatives have been investigated as:
-
EGFR Modulators : For treating non-small cell lung cancer.[10][12]
-
IRAK4 Inhibitors : For autoimmune diseases.[13]
-
Mnk2 Inhibitors : For novel anticancer strategies.[11]
-
Antiviral and Antifungal Agents : Trifluoromethyl pyrimidine derivatives have shown promising activity against tobacco mosaic virus (TMV) and various fungi.[14]
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
Conclusion
This compound is a valuable and versatile chemical intermediate. While direct biological and pharmacokinetic data for the compound itself are scarce, its importance is underscored by its frequent use in the synthesis of diverse, biologically active pyrimidine derivatives. The established protocols for its conversion into reactive intermediates make it a cornerstone for building compound libraries aimed at discovering new therapeutic agents. Future research could focus on further exploring the synthetic possibilities originating from this scaffold and conducting direct biological evaluations to uncover any intrinsic activities.
References
- 1. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]
- 8. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
- 13. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS No. 1480-96-2), a key intermediate in various organic synthesis applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.
Chemical and Physical Properties
This compound, also known as 2-Methoxy-5-fluorouracil, is an off-white solid.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Reference |
| Molecular Formula | C5H5FN2O2 | [2] |
| Molar Mass | 144.1 g/mol | |
| CAS Number | 1480-96-2 | [1][2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 204-208 °C | [1] |
| Boiling Point | 225.1 °C (at 101 325 Pa) | |
| Water Solubility | 5.49 g/L (at 20 °C) | |
| Vapor Pressure | 0.001 Pa (at 25 °C) | |
| pKa | 6.34 ± 0.50 (Predicted) | |
| LogP | -0.226 (at 25 °C) | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. It is crucial to be aware of its potential health effects.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H361d: Suspected of damaging the unborn child.[2]
GHS Pictograms:
-
GHS07 (Exclamation Mark)[1]
Signal Word: Warning[1]
Experimental Protocols
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the necessary steps.
Caption: First Aid Response Workflow.
-
Eye Contact: Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[2]
-
Skin Contact: Flush skin and hair with running water and soap if available. If skin irritation occurs, get medical advice.[2] Contaminated work clothes should be laundered separately before re-use.[2]
-
Inhalation: Remove the person from the contaminated area to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[2]
Fire-Fighting Measures
The material is non-combustible and not considered a significant fire risk; however, containers may burn.[2]
-
Suitable Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use media suitable for the surrounding area.[2]
-
Specific Hazards: May emit poisonous and corrosive fumes in a fire.[2]
-
Protective Equipment: In the event of a fire, wear breathing apparatus plus protective gloves.[2] Firefighters should cool fire-exposed containers with a water spray from a protected location.[2]
Accidental Release Measures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Caption: Spill Cleanup Procedure.
Minor spills should be cleaned up immediately. Avoid breathing dust and contact with skin and eyes by wearing appropriate PPE.[2] Use dry cleanup procedures and avoid generating dust.[2] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2] For major spills, personnel should be alerted, and the area evacuated if necessary.[2]
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[2]
-
Use in a well-ventilated area.[2]
-
When handling, do not eat, drink, or smoke.[2]
-
Always wash hands with soap and water after handling.[2]
-
Obtain special instructions before use.[2]
-
Wear protective gloves, clothing, and eye/face protection.[2]
Storage:
-
Store in original containers, locked up.[2]
-
Keep containers securely sealed and in a well-ventilated place.[2]
-
Store in a cool, dry area protected from environmental extremes.[2]
-
Store away from incompatible materials (e.g., oxidizing agents) and foodstuff containers.[2][4]
-
Protect containers from physical damage and check regularly for leaks.[2]
Exposure Controls and Personal Protective Equipment
Currently, no specific Occupational Exposure Limits (OELs) have been established for this compound.[2] Therefore, engineering controls and a robust PPE strategy are paramount.
Engineering Controls:
-
Use in a well-ventilated area. Local exhaust ventilation may be required to control airborne contaminants.[2]
Personal Protective Equipment (PPE): The selection of appropriate PPE is a critical step in preventing exposure.
Caption: PPE Selection Logic.
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[2]
-
Skin Protection: Wear chemically resistant gloves. The choice of glove material depends on the specific work conditions and should be selected based on breakthrough time and dexterity.[2] Protective clothing, such as a lab coat, is also required.[2]
-
Respiratory Protection: A dust respirator should be used, especially during procedures that may generate dust.[2] Ensure the respirator is properly fitted and approved by a relevant authority (e.g., NIOSH or EN 149).[5]
Disposal Considerations
All waste containing this material must be handled as hazardous waste.[4] Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[2][4] Do not allow the product to enter drains or waterways.[2]
References
Methodological & Application
Application Note: Analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a robust framework for the separation, identification, and quantification of this fluorinated pyrimidine derivative, which is of significant interest in pharmaceutical research and development. The protocol covers sample preparation, instrumentation parameters, and data analysis.
Introduction
This compound is a heterocyclic compound that belongs to the class of fluorinated pyrimidines. Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry, often exhibiting a range of biological activities. For instance, 5-fluorouracil is a widely used chemotherapeutic agent.[1] The precise and reliable analysis of such compounds is paramount for quality control, metabolic studies, and pharmacokinetic assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. While the analysis of pyrimidine bases by GC-MS has been established, often requiring derivatization to enhance volatility[2], this note provides a direct analysis method for this compound.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard (IS) Solution:
-
Prepare a 10 µg/mL solution of a suitable internal standard (e.g., 5-chlorouracil) in methanol.
-
-
Sample and Calibration Standard Preparation for Analysis:
-
To 1 mL of each calibration standard and sample solution, add 100 µL of the internal standard solution.
-
Vortex the solutions for 30 seconds to ensure homogeneity.
-
Transfer the solutions to 2 mL autosampler vials for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the specified conditions.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~9.8 | 144 | 113, 85, 58 |
| 5-Chlorouracil (IS) | ~10.5 | 146 | 111, 83 |
Visualization of Experimental Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and a plausible mass fragmentation pathway for this compound.
Caption: GC-MS Experimental Workflow for this compound Analysis.
References
Application Notes and Protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Cell Culture Assays
Disclaimer: Publicly available experimental data on the specific biological activity and effects of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in cell culture assays is limited. The following application notes and protocols are based on the well-established knowledge of its close structural analog, 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. Researchers should consider this information as a foundational guide and optimize experimental conditions for this compound accordingly.
Introduction
This compound is a fluorinated pyrimidine derivative.[1] Given its structural similarity to 5-Fluorouracil (5-FU), it is hypothesized to exhibit similar cytotoxic and anti-proliferative properties, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in various cell culture assays.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C5H5FN2O2 |
| Molecular Weight | 144.10 g/mol |
| CAS Number | 1480-96-2 |
| Synonyms | 2-Methoxy-5-fluorouracil, 5-Fluoro-2-methoxy-4(1H)-pyrimidinone |
Presumed Mechanism of Action
Based on the mechanism of 5-FU, this compound is likely to function as an antimetabolite.[2] After intracellular conversion to its active nucleotide forms, it is presumed to exert its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is expected to form a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[2][3]
-
Incorporation into RNA and DNA: The fluorinated nucleotide analogues, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[2][3] This incorporation disrupts RNA processing and function and can lead to DNA damage, ultimately triggering cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Experimental Design with 5-Fluoro-2-methoxypyrimidin-4(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a pyrimidine analog structurally related to the well-established chemotherapeutic agent 5-fluorouracil (5-FU).[1] Given its structural similarity to 5-FU, it is hypothesized to exhibit cytotoxic effects through the interference with DNA and RNA synthesis, making it a compound of interest for cancer research and drug development.[2][3] The fluorine atom at the 5-position and the methoxy group at the 2-position may influence its metabolic stability, cell permeability, and target enzyme interactions, potentially offering a different therapeutic window or side-effect profile compared to 5-FU.
These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, drawing upon established protocols for the parent compound, 5-FU. The provided methodologies will enable researchers to assess its cytotoxic and apoptotic potential and to elucidate its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅FN₂O₂ | [1] |
| Molar Mass | 144.10 g/mol | [1] |
| CAS Number | 1480-96-2 | [1] |
| Synonyms | 2-Methoxy-5-fluorouracil, 5-Fluoro-2-methoxy-4(1H)pyrimidinone | [1] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 204-208 °C | [4] |
Postulated Mechanism of Action
Based on the known mechanism of 5-fluorouracil, this compound is expected to exert its anticancer effects through two primary pathways following intracellular conversion to its active metabolites:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is anticipated to form a stable ternary complex with thymidylate synthase (TS) and a folate cofactor. This complex inhibits the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cells.[1]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and leads to DNA damage, ultimately triggering apoptosis.[2][5]
The following diagram illustrates the postulated intracellular activation and mechanism of action of this compound, based on the established pathways of 5-fluorouracil.
Caption: Postulated mechanism of action for this compound.
In-Vitro Experimental Protocols
The following protocols are standard methods for assessing the anticancer properties of pyrimidine analogs.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Collect all cells.
-
Fixation: Fix cells in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells.
Data Presentation
Table 1: Representative In-Vitro Cytotoxicity of 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT-116 | Colorectal Cancer | ~5 | 72 |
| HT-29 | Colorectal Cancer | ~10-20 | 72 |
| SW480 | Colorectal Cancer | >50 | 72 |
| MCF-7 | Breast Cancer | ~1-5 | 72 |
| A549 | Lung Cancer | ~10-30 | 72 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure duration, and assay methodology. The values presented are approximate and for comparative purposes only.
Conclusion
The provided application notes and protocols offer a robust framework for the in-vitro characterization of this compound. By leveraging the extensive knowledge base of its parent compound, 5-fluorouracil, researchers can efficiently evaluate its potential as a novel anticancer agent. It is anticipated that this compound will exhibit cytotoxic and pro-apoptotic effects, likely through the inhibition of thymidylate synthase and interference with nucleic acid metabolism. The detailed experimental designs will facilitate the generation of crucial data to support further preclinical and clinical development.
References
- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), leading to disruption of DNA synthesis and repair.[2][3] 5-FU can also be incorporated into RNA, affecting its processing and function.[1][2][4] Despite its efficacy, 5-FU is associated with significant systemic toxicity and a narrow therapeutic window, largely due to its non-selective action and rapid catabolism by dihydropyrimidine dehydrogenase (DPD).[1]
To address these limitations, numerous prodrugs of 5-FU have been developed with the aim of improving its oral bioavailability, tumor selectivity, and overall therapeutic index. 5-Fluoro-2-methoxypyrimidin-4(3H)-one represents a potential novel prodrug of 5-FU. Due to the limited publicly available preclinical data specifically for this compound, this document provides a comprehensive set of generalized application notes and protocols based on established methodologies for the preclinical evaluation of 5-FU and its analogous prodrugs. These guidelines are intended to serve as a robust framework for researchers to design and execute studies to characterize the pharmacology, toxicology, and efficacy of novel 5-FU prodrugs.
Animal Model Selection
The appropriate selection of animal models is critical for the successful preclinical evaluation of a novel 5-FU prodrug.[5] The choice of species and model system depends on the specific objectives of the study, whether it be toxicity, pharmacokinetics, or efficacy.
Commonly Used Species:
-
Mice: Widely used for initial toxicity, efficacy, and pharmacokinetic screening due to their small size, cost-effectiveness, and the availability of various strains, including immunocompromised strains for xenograft studies.
-
Rats: Often used for more detailed pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling. Wistar and Sprague-Dawley are common strains.[6]
-
Dogs (Beagle): A common non-rodent species for toxicology and pharmacokinetic studies, particularly for compounds intended for oral administration.[7]
-
Monkeys (Cynomolgus): Used in later-stage preclinical development to assess pharmacokinetics and toxicity in a species more closely related to humans.[8]
Types of Animal Models:
-
Toxicity Models: Healthy animals of the selected species are used to determine the maximum tolerated dose (MTD) and to characterize the dose-limiting toxicities and overall safety profile of the compound.
-
Efficacy Models:
-
Xenograft Models: Human tumor cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, SCID). This is the most common model for evaluating the anti-tumor activity of cancer drugs.
-
Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are valuable for studying the interaction of the drug with the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunocompromised mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Models: These studies are conducted in various species to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its conversion to 5-FU. They also help to establish a relationship between drug exposure and its biological effect.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Materials:
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory equipment (cages, balances, gavage needles, etc.)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Start with a conservative dose and escalate in subsequent cohorts of animals. A common starting dose is 1/10th of the LD50, if known, or based on in vitro cytotoxicity data.
-
Dosing:
-
Randomly assign mice to treatment groups (n=3-5 per group).
-
Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 5 consecutive days.
-
Include a vehicle control group.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea) twice daily.
-
Euthanize animals that exhibit severe distress or a body weight loss of >20%.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe morbidity, or >15-20% body weight loss.
-
Data Analysis: Summarize the findings in a table, noting the dose, observed toxicities, and the determined MTD.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Human cancer cell line (e.g., HCT-116 colorectal cancer cells)
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers
-
This compound and vehicle
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a mixture of media and Matrigel (if used).
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) = (length x width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Administer the compound (at doses below the MTD) and vehicle according to a predetermined schedule (e.g., daily for 14 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Protocol 3: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its conversion to 5-FU.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation
-
This compound
-
Formulation for intravenous and oral administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose (e.g., 1-5 mg/kg) to one group of rats (n=3-4).
-
Administer a single oral (PO) dose (e.g., 10-50 mg/kg) to another group of rats (n=3-4).
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
-
Sample Processing:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and 5-FU in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability).
-
Data Presentation
Table 1: MTD Study Results for this compound in Mice
| Dose Level (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Key Toxicity Observations | MTD Determination |
| Vehicle | 5 | +5.2 | None | - |
| 50 | 5 | +1.8 | None | Tolerated |
| 100 | 5 | -4.5 | Mild lethargy | Tolerated |
| 200 | 5 | -18.7 | Significant lethargy, ruffled fur, 1/5 mortality | Exceeded |
| MTD | 100 mg/kg/day |
Table 2: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | Daily | 1850 ± 210 | - | - |
| 5-FU | 20 | Daily | 980 ± 150 | 47 | <0.01 |
| Prodrug | 50 | Daily | 1120 ± 180 | 39 | <0.05 |
| Prodrug | 100 | Daily | 750 ± 120 | 59 | <0.001 |
Table 3: Pharmacokinetic Parameters of this compound and 5-FU in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| Prodrug | IV | 5 | 2500 | 0.08 | 3500 | 1.5 |
| Prodrug | PO | 20 | 1800 | 0.5 | 7000 | 1.8 |
| 5-FU (from Prodrug) | PO | 20 | 450 | 1.0 | 1200 | 0.8 |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation pathway of a 5-FU prodrug.
Experimental Workflow
Caption: General workflow for preclinical evaluation.
Logical Relationships in PK/PD Studies
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and tolerance of repeated oral administration of 5-fluorocytosine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This strategic functionalization makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and virology. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, highlighting its utility in generating diverse chemical scaffolds.
Key Synthetic Transformations
This compound can be readily transformed into various key intermediates, primarily through activation of the 4-position, followed by nucleophilic substitution or cross-coupling reactions. The N3-position of the pyrimidinone ring also offers a handle for further diversification through alkylation.
Chlorination to 4-Chloro-5-fluoro-2-methoxypyrimidine
A critical step to activate the pyrimidinone for cross-coupling reactions is its conversion to the corresponding 4-chloro derivative. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Add N,N-dimethylaniline (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Chloro-5-fluoro-2-methoxypyrimidine.
Table 1: Summary of Chlorination Reaction
| Reactant | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| This compound | POCl₃, N,N-dimethylaniline | Toluene | Reflux | 4-6 | 80-90 |
N-Alkylation of the Pyrimidinone Ring
The N3-position of this compound can be selectively alkylated to introduce a variety of substituents, further expanding the chemical diversity of the synthesized library.
Experimental Protocol: N3-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N3-alkylated product.
Table 2: Summary of N-Alkylation Reaction
| Reactant | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| This compound | Benzyl Bromide | K₂CO₃ | DMF | RT | 12-16 | 85-95 |
| This compound | Ethyl Iodide | K₂CO₃ | DMF | RT | 12-16 | 80-90 |
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The 4-chloro-5-fluoro-2-methoxypyrimidine intermediate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position. These structures are prevalent in many kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine
-
In a reaction vessel, combine 4-Chloro-5-fluoro-2-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 10 mL/g of the pyrimidine).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-5-fluoro-2-methoxypyrimidine derivative.
Table 3: Summary of Suzuki-Miyaura Cross-Coupling Reaction
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Chloro-5-fluoro-2-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 8-12 | 75-85 |
| 4-Chloro-5-fluoro-2-methoxypyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 8-12 | 70-80 |
Application in Kinase Inhibitor Synthesis
Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. For instance, 4-anilino-5-fluoropyrimidine derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP hydrolysis and subsequent signal transduction.
Caption: VEGFR-2 signaling pathway and its inhibition by a pyrimidine-based kinase inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a small molecule kinase inhibitor library starting from this compound.
Application Note: Solubility Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Common Laboratory Solvents
Abstract
This application note details the solubility profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various laboratory solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of its solubility in a range of common solvents, along with detailed protocols for solubility determination.
Introduction
This compound is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry. Its structural similarity to endogenous nucleobases makes it a valuable building block for the synthesis of novel therapeutic agents. The physicochemical properties of this compound, particularly its solubility, are fundamental to its application in drug discovery and development. Accurate solubility data enables researchers to select appropriate solvent systems for synthesis, crystallization, and formulation, thereby improving yield, purity, and bioavailability.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅FN₂O₂ |
| Molecular Weight | 144.10 g/mol [1] |
| Appearance | Off-white solid[2] |
| Melting Point | 204 - 208 °C[3] |
| CAS Number | 1480-96-2[4] |
Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. However, due to its structural similarity to the widely studied anticancer drug 5-Fluorouracil (5-FU), the solubility data for 5-FU can serve as a valuable proxy to guide solvent selection. The following table summarizes the mole fraction solubility of 5-FU in various common laboratory solvents at different temperatures, which can be used to estimate the solubility behavior of this compound. It is soluble in DMSO and Methanol, with a reported water solubility of 5.49 g/L at 20°C.[2]
Table 1: Mole Fraction Solubility (x10³) of 5-Fluorouracil in Various Solvents at Different Temperatures [4]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K | 333.15 K |
| Water | 1.45 | 1.62 | 1.81 | 2.03 | 2.27 | 2.54 | 2.84 | 3.18 | 3.56 | 3.98 | 4.45 | 4.98 |
| Methanol | 0.43 | 0.51 | 0.60 | 0.71 | 0.84 | 0.99 | 1.16 | 1.36 | 1.59 | 1.85 | 2.15 | 2.49 |
| Ethanol | 0.13 | 0.15 | 0.18 | 0.21 | 0.25 | 0.30 | 0.35 | 0.42 | 0.49 | 0.58 | 0.68 | 0.80 |
| 1-Propanol | 0.07 | 0.08 | 0.10 | 0.12 | 0.14 | 0.17 | 0.20 | 0.24 | 0.28 | 0.33 | 0.39 | 0.46 |
| n-Butanol | 0.04 | 0.05 | 0.06 | 0.07 | 0.08 | 0.10 | 0.12 | 0.14 | 0.16 | 0.19 | 0.23 | 0.27 |
| Isopropanol | 0.06 | 0.07 | 0.08 | 0.10 | 0.12 | 0.14 | 0.17 | 0.20 | 0.24 | 0.28 | 0.33 | 0.39 |
| Acetone | 0.11 | 0.13 | 0.15 | 0.18 | 0.21 | 0.25 | 0.30 | 0.35 | 0.42 | 0.49 | 0.58 | - |
| Acetonitrile | 0.23 | 0.27 | 0.32 | 0.38 | 0.45 | 0.53 | 0.63 | 0.74 | 0.87 | 1.03 | 1.21 | 1.43 |
| Ethyl Acetate | 0.02 | 0.02 | 0.03 | 0.03 | 0.04 | 0.05 | 0.06 | 0.07 | 0.08 | 0.10 | 0.12 | 0.14 |
| 1,4-Dioxane | 0.29 | 0.34 | 0.40 | 0.48 | 0.57 | 0.67 | 0.79 | 0.93 | 1.10 | 1.30 | 1.53 | - |
| Tetrahydrofuran | 0.13 | 0.15 | 0.18 | 0.22 | 0.26 | 0.31 | 0.37 | 0.44 | 0.52 | 0.61 | 0.72 | 0.85 |
Note: The solubility of this compound is expected to follow similar trends but may differ in absolute values.
Experimental Protocols
Qualitative Solubility Determination
Objective: To rapidly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "Soluble," "Partially Soluble," or "Insoluble."
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected laboratory solvent
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent for calibration curve generation.
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with the solvent to a concentration within the range of the calibration curve.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of the compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. This application note provides essential guidance on its expected solubility in a variety of common laboratory solvents, based on data from a close structural analog. The detailed protocols for both qualitative and quantitative solubility determination will enable researchers to generate precise data for their specific applications, leading to improved process optimization and formulation design.
References
Application Note & Protocol: Preparation of an Analytical Standard for 5-Fluoro-2-methoxypyrimidin-4(3H)-one
ANP-SM-2025-01
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis, purification, and characterization of 5-Fluoro-2-methoxypyrimidin-4(3H)-one for use as an analytical standard. Adherence to this protocol will yield a well-characterized secondary reference standard suitable for qualitative and quantitative analysis in research and drug development settings.
Introduction
This compound is a key heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. The availability of a high-purity, well-characterized analytical standard is crucial for the accurate quantification of this analyte in various matrices, for use in quality control, and to support regulatory filings.[1] This protocol outlines a reproducible method for the in-house preparation and qualification of a secondary analytical standard of this compound, ensuring its identity, purity, and traceability.
The preparation of a secondary reference standard involves the chemical synthesis of the target compound, followed by rigorous purification to achieve a high degree of purity.[2] The final qualification of the standard is established through a comprehensive set of analytical tests to confirm its structure and determine its purity with a high level of confidence.[3] This qualified standard can then be used for routine analytical purposes, such as instrument calibration and method validation.[4]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 2,4-Dichloro-5-fluoropyrimidine | ≥98% | Commercially Available |
| Sodium Methoxide (25% in Methanol) | Reagent | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Hydrochloric Acid | 37% | ACS Grade |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Water | Deionized, 18 MΩ·cm | In-house |
| Deuterated Solvents (DMSO-d₆, CDCl₃) | NMR Grade | Commercially Available |
| Maleic Anhydride (for qNMR) | Certified Reference Material | Commercially Available |
Experimental Protocols
The overall workflow for the preparation and qualification of the analytical standard is depicted below.
Figure 1: Overall workflow for the preparation and qualification of the analytical standard.
Synthesis of this compound
Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, carefully neutralize the mixture with a dilute HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
To the crude 2-methoxy-4-chloro-5-fluoropyrimidine (1.0 eq), add a mixture of water and a co-solvent such as dioxane (e.g., 1:1 v/v).
-
Add concentrated hydrochloric acid (2.0-3.0 eq).
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
Purification Protocol
High purity is essential for an analytical standard. A two-step purification process involving column chromatography followed by recrystallization is recommended.
3.2.1 Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield a partially purified solid.
3.2.2 Recrystallization
-
Select an appropriate solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolve the partially purified solid in a minimum amount of the hot solvent.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
Characterization and Qualification
The purified material must be thoroughly characterized to confirm its identity and determine its purity.
Figure 2: Analytical techniques for standard qualification.
Identity Confirmation
| Technique | Proposed Parameters | Expected Results |
| ¹H NMR | 400 MHz, DMSO-d₆ | Signals corresponding to the methoxy protons, the pyrimidine ring proton, and the N-H proton. |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Signals for the methoxy carbon and the four distinct carbons of the pyrimidine ring, with C-F couplings. |
| ¹⁹F NMR | 376 MHz, DMSO-d₆ | A singlet corresponding to the fluorine atom on the pyrimidine ring. |
| Mass Spec. | ESI+, High Resolution | Accurate mass measurement confirming the molecular formula C₅H₅FN₂O₂. Expected [M+H]⁺ peak. |
| FTIR | KBr pellet or ATR | Characteristic peaks for N-H, C=O (amide), C-F, and C-O-C stretching vibrations. |
Purity Assessment
4.2.1 Purity by HPLC
-
Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Acceptance Criteria: Purity ≥ 99.5% by area normalization.
4.2.2 Absolute Purity by Quantitative NMR (qNMR)
Quantitative NMR can be used as a primary ratio method to determine the absolute purity of the standard.[4][5]
-
Accurately weigh (to 0.01 mg) the this compound standard and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay D1 ≥ 5xT₁ of the slowest relaxing proton).
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following mass balance equation:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
| Parameter | Method | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV | ≥ 99.5% |
| Purity Assay (qNMR) | ¹H qNMR | 99.0% - 101.0% (on as-is basis) |
| Loss on Drying (LOD) | TGA or Vacuum Oven | ≤ 0.5% |
| Residue on Ignition (ROI) | USP <281> | ≤ 0.1% |
Certificate of Analysis (CoA)
A Certificate of Analysis must be generated to document the identity and purity of the prepared analytical standard. The CoA should include the following information:[5][6][7][8]
| Section | Content |
| Header | Document Title, Standard Name, Lot Number, CoA Number |
| Product Information | Chemical Name, CAS Number, Molecular Formula, Molecular Weight |
| Physical Properties | Appearance, Melting Point |
| Analytical Results | Table summarizing results from all identity and purity tests (NMR, MS, FTIR, HPLC, qNMR, LOD, ROI) with specifications. |
| Traceability | Statement of traceability to a primary reference standard (if applicable).[9][10] |
| Storage & Handling | Recommended storage conditions (e.g., cool, dry, protected from light) and re-test date. |
| Approval | Signatures and dates of the analyst and quality assurance reviewer. |
Conclusion
This application note provides a detailed methodology for the preparation of a high-purity analytical standard of this compound. By following the outlined procedures for synthesis, purification, and comprehensive analytical characterization, laboratories can produce a reliable in-house secondary reference standard. Proper documentation in the form of a Certificate of Analysis ensures the quality and traceability required for its intended use in a regulated research and development environment.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. usp.org [usp.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. edqm.eu [edqm.eu]
- 10. nqa.com [nqa.com]
Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-2-methoxypyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one and its derivatives belong to the fluoropyrimidine class of compounds, which are analogues of the pyrimidine nucleobases. A primary and well-established molecular target for fluoropyrimidines is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2][3][4] The inhibition of TS leads to a depletion of dTTP, a necessary precursor for DNA replication and repair, ultimately resulting in cell cycle arrest and apoptosis.[3] This mechanism of action has established fluoropyrimidines as a cornerstone of chemotherapy for various solid tumors.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel derivatives of this compound as potential inhibitors of thymidylate synthase and as cytotoxic agents against cancer cell lines.
Signaling Pathway of Thymidylate Synthase Inhibition
The metabolic activation of fluoropyrimidines is a prerequisite for their inhibitory activity. Intracellularly, these compounds are converted to various active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.
Caption: Intracellular activation and inhibition of Thymidylate Synthase.
Data Presentation: In Vitro Activity of Fluoropyrimidine Derivatives
The following tables summarize the inhibitory activity of 5-Fluorouracil (5-FU), a closely related fluoropyrimidine, against various cancer cell lines. This data serves as a representative example of the expected activity for potent this compound derivatives.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.71 | [5] |
| HepG2 | Liver Cancer | - | - |
| A549 | Lung Cancer | 10.32 | [5] |
| Caco-2 | Colorectal Cancer | 20.22 | [5] |
| HCT116 | Colorectal Cancer | - | - |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 (range across 25 cell lines) | [6] |
Experimental Protocols
Biochemical Assay: High-Throughput Thymidylate Synthase (TS) Activity Assay (Tritium Release)
This assay measures the enzymatic activity of TS by quantifying the release of tritium from a radiolabeled substrate.
Workflow Diagram:
Caption: Workflow for the biochemical Thymidylate Synthase inhibition assay.
Methodology:
-
Plate Preparation: Dispense 10 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT) into a 384-well plate.
-
Compound Addition: Add 1 µL of test compounds (in DMSO) at various concentrations. For the negative control, add 1 µL of DMSO. For the positive control, add 1 µL of a known TS inhibitor (e.g., FdUMP).
-
Enzyme Addition: Add 20 µL of purified recombinant human thymidylate synthase enzyme diluted in assay buffer.
-
Substrate Initiation: Initiate the reaction by adding 20 µL of substrate mix containing 0.1 µM [5-³H]dUMP and 0.63 mM 5,10-methylenetetrahydrofolate.[4]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of a 15% activated charcoal suspension in 4% trichloroacetic acid.[4]
-
Separation: Centrifuge the plate to pellet the charcoal, which binds the unreacted [5-³H]dUMP.
-
Quantification: Transfer an aliquot of the supernatant containing the released tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: High-Throughput Cell Proliferation Assay (MTS/MTT)
This assay determines the cytotoxic effect of the test compounds on cancer cells by measuring cell viability.
Workflow Diagram:
Caption: Workflow for the cell-based proliferation assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 384-well plate at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 10 µL of test compounds serially diluted in culture medium to achieve the final desired concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 5-Fluorouracil) wells.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
Viability Reagent Addition: Add 10 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the conversion of the reagent by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound by plotting the data in a dose-response curve.
Conclusion
The provided protocols for a biochemical thymidylate synthase assay and a cell-based proliferation assay offer a robust framework for the high-throughput screening of this compound derivatives. These assays are designed to identify potent inhibitors of a key enzyme in cancer cell proliferation and to assess their cytotoxic effects. The successful identification and characterization of novel compounds from such screens can pave the way for the development of new and more effective anticancer therapeutics.
References
- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | 1. Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. If starting materials are still present, consider extending the reaction time. 3. A modest increase in reaction temperature may be beneficial, but monitor for byproduct formation. | Complete consumption of starting materials and an increased yield of the desired product. |
| Suboptimal reaction conditions | 1. Ensure all reagents and solvents are anhydrous, as moisture can interfere with many condensation and methylation reactions. 2. The choice of base is critical in condensation reactions. If using a weak base, consider switching to a stronger, non-nucleophilic base. 3. For O-methylation reactions, ensure the appropriate methylating agent and reaction conditions are used to favor O-alkylation over N-alkylation. | Improved reaction efficiency and higher product yield. |
| Degradation of starting materials or product | 1. Some fluorinated pyrimidines can be sensitive to harsh acidic or basic conditions. Neutralize the reaction mixture promptly during workup. 2. Avoid excessive temperatures during reaction and purification steps. | Minimized degradation and improved recovery of the target compound. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of isomeric byproducts | 1. In syntheses involving O-methylation of 5-fluorouracil, N-methylated isomers are common byproducts. Optimize the reaction conditions (solvent, temperature, methylating agent) to favor O-methylation. 2. Use a purification method with high resolving power, such as column chromatography with a carefully selected eluent system or preparative HPLC. | Separation of the desired O-methylated product from N-methylated isomers. |
| Unreacted starting materials | 1. Drive the reaction to completion by using a slight excess of one of the reagents (if appropriate) or by extending the reaction time. 2. Choose a purification method that effectively separates the product from the starting materials. | A pure product free from starting material contamination. |
| Hydrolysis of intermediates or product | 1. If the synthesis involves an amino intermediate (e.g., 5-fluoro-2-methoxypyrimidin-4-amine), ensure that the subsequent hydrolysis step is carefully controlled to avoid decomposition. 2. During workup and purification, use neutral or slightly acidic conditions if the product is base-sensitive. | Isolation of the target pyrimidinone without significant hydrolysis-related impurities. |
| Side reactions from reagents | 1. When using reagents like O-methylisourea, byproducts from self-condensation or decomposition can occur. Ensure the quality of the reagent and use it under the recommended conditions. | Reduced formation of reagent-derived impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic strategies include:
-
Condensation of a β-ketoester with a urea or guanidine derivative: A plausible route involves the reaction of an appropriate fluoro-β-ketoester with O-methylisourea.
-
O-methylation of 5-fluorouracil: This involves the direct methylation of 5-fluorouracil. However, this method can lead to a mixture of O- and N-methylated products.
-
From 5-fluoro-2,4-dichloropyrimidine: This intermediate can be selectively reacted with sodium methoxide followed by hydrolysis.
-
Hydrolysis of 5-fluoro-2-methoxypyrimidin-4-amine: This amine intermediate can be synthesized and subsequently hydrolyzed to the desired pyrimidinone.[1]
Q2: What are the likely byproducts in the synthesis of this compound?
A2: Based on the common synthetic routes, potential byproducts include:
-
N-methylated isomers: Specifically, 1-methyl-5-fluoro-2-methoxypyrimidin-4(3H)-one and 3-methyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, especially when starting from 5-fluorouracil.
-
Unreacted starting materials: Such as 5-fluorouracil or the initial β-ketoester.
-
Hydrolyzed starting materials or intermediates.
-
Byproducts from the cyclization reaction: Incomplete cyclization or side reactions of the condensing agent (e.g., O-methylisourea) can lead to various impurities.
Q3: How can I distinguish between the desired product and its N-methylated isomers?
A3: Spectroscopic methods are essential for distinguishing between O- and N-methylated isomers:
-
¹H NMR Spectroscopy: The chemical shift of the methoxy group (-OCH₃) protons will be different for the O-methylated product compared to the N-methylated isomers. Additionally, the proton on the nitrogen (N-H) in the pyrimidine ring of the desired product will show a characteristic signal that will be absent in the N-methylated byproducts.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrimidine ring and the methoxy carbon will differ between the isomers.
-
HPLC-MS: The isomers will likely have different retention times on a reversed-phase HPLC column. While they will have the same mass, their fragmentation patterns in MS/MS analysis may differ, aiding in their identification.
Q4: What are the recommended analytical methods for purity assessment?
A4: A combination of techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for quantifying the purity of the final product and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the main product and any impurities, helping to deduce their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and for identifying the structure of unknown byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.
III. Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Objective: To confirm the chemical structure of the product and identify potential byproducts.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals for this compound include a singlet for the methoxy protons, a doublet for the C6-proton (due to coupling with fluorine), and a broad singlet for the N-H proton.
-
Look for unexpected signals that may correspond to impurities. For example, a different singlet in the methoxy region could indicate an N-methylated isomer.
-
IV. Visualizations
Caption: Potential byproduct formation in different synthetic routes.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Troubleshooting low purity of synthesized 5-Fluoro-2-methoxypyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the low purity of synthesized 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 5-Fluorouracil (5-FU), reaction intermediates like 2,4-dichloro-5-fluoropyrimidine, and regioisomers, for instance, 5-Fluoro-4-methoxypyrimidin-2(1H)-one. Additionally, byproducts from hydrolysis or side reactions with solvents (e.g., the ethoxy-analog if ethanol is present) can also lead to contamination.[1]
Q2: My reaction shows multiple spots on TLC, and the yield of the desired product is low. What should I investigate first?
A2: Low yields and multiple byproducts often stem from suboptimal reaction conditions or impure starting materials.[2][3][4] Key areas to investigate include:
-
Purity of Reactants: Ensure all starting materials, especially 5-Fluorouracil and the chlorinating agent (e.g., phosphorus oxychloride), are of high purity and anhydrous.[3][4]
-
Reaction Temperature: Temperature control is critical. Excessively high temperatures can promote the formation of side products, while temperatures that are too low may result in an incomplete reaction.[5][6]
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal time for completion and to avoid product degradation or the formation of further impurities over extended periods.[3][5]
Q3: How can I minimize the formation of the isomeric impurity, 5-Fluoro-4-methoxypyrimidin-2(1H)-one?
A3: The formation of the 4-methoxy isomer is a common issue related to regioselectivity during the methoxylation of the 2,4-dichloro-5-fluoropyrimidine intermediate. To favor the desired 2-methoxy product, you can:
-
Control Stoichiometry: Use a carefully controlled amount of sodium methoxide (or your methoxylating agent), typically around one equivalent.
-
Optimize Temperature: Run the methoxylation step at a lower temperature. Nucleophilic substitution at the 2-position of the pyrimidine ring is often kinetically favored at lower temperatures.
-
Monitor the Reaction: Track the formation of both isomers by HPLC or LC-MS to find the conditions that maximize the desired product.
Q4: After column chromatography, the purity of my product is still low. What could be the problem?
A4: If column chromatography is ineffective, it could be due to several factors:
-
Similar Polarity: The impurities may have a polarity very similar to your desired product, making separation difficult.[4] Experiment with different solvent systems (mobile phases) or consider using a different stationary phase like alumina or reverse-phase silica.[4][5]
-
Product Instability: The target compound might be unstable on silica gel, which is acidic.[4] If you suspect degradation, switching to a neutral stationary phase like alumina or using a buffered solvent system can help.
-
Co-elution: An unseen impurity might be co-eluting with your product. Re-evaluate your analytical methods (e.g., use a different HPLC column or method) to ensure you are accurately assessing purity.
Q5: What is the best method to purify the final this compound?
A5: The optimal purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities if a suitable solvent system can be found. Experiment with various solvents to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[5] If standard silica gel chromatography fails, consider the alternatives mentioned in Q4.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative reverse-phase HPLC can be an excellent option.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low purity issues.
Caption: A flowchart for troubleshooting low purity in pyrimidine synthesis.
Synthetic Pathway and Potential Side Products
A common synthetic route starts from 5-Fluorouracil. The following diagram illustrates this pathway and highlights where impurities can arise.
Caption: Synthesis of this compound from 5-Fluorouracil.
Data Summary
The table below summarizes key parameters and potential impurities that are critical for troubleshooting the synthesis.
| Parameter | Recommended Condition/Value | Potential Issue if Deviated | Common Resulting Impurity |
| Starting Material Purity | >98% (Anhydrous) | Introduction of side-reactants or inhibitors. | Various unknown byproducts. |
| Chlorination Temp. | 105-110 °C[7][8] | Lower temp: incomplete reaction. Higher temp: degradation. | Unreacted 5-Fluorouracil. |
| Methoxylation Temp. | 0 °C to Room Temperature | Higher temperatures can reduce regioselectivity. | 5-Fluoro-4-methoxypyrimidin-2(1H)-one. |
| Stoichiometry (NaOMe) | ~1.0 equivalent | Excess NaOMe can lead to di-substitution or side reactions. | Di-methoxy byproduct or other impurities. |
| Reaction Monitoring | TLC or LC-MS | Failure to identify reaction completion or byproduct formation. | Mixture of product, intermediates, and byproducts. |
| Work-up pH | Acidic quench, followed by neutralization if needed | Product instability or poor isolation. | Low yield, potential for salt formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Fluorouracil
This protocol is a representative two-step synthesis. Caution: This procedure involves hazardous materials like phosphorus oxychloride and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [8]
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phosphorus oxychloride (POCl₃, 4 eq.).
-
Add a catalytic amount of a suitable base (e.g., N,N-Dimethylaniline, 0.1 eq.).
-
Carefully add 5-Fluorouracil (1 eq.) portion-wise to the stirred mixture at room temperature. The reaction may be exothermic.
-
Slowly heat the reaction mixture to reflux (approx. 106-110 °C) and maintain for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base like sodium bicarbonate to a pH of ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluoropyrimidine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1 eq.) in anhydrous methanol in a dry flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium methoxide (1.0-1.1 eq.) in methanol and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the formation of the 2-methoxy-4-chloro intermediate by TLC or LC-MS.
-
Once the first step is complete, add water to the reaction mixture to facilitate the hydrolysis of the 4-chloro group.
-
Acidify the mixture with dilute HCl to a pH of ~2-3 and gently heat to 40-50 °C for 2-4 hours to complete the hydrolysis.
-
Cool the mixture, and if a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol, depending on polarity).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elute the column with the solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
Improving the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution
Disclaimer: The following information is primarily based on data for 5-Fluorouracil (5-FU) and other pyrimidinone derivatives due to the limited availability of specific stability data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The structural similarities suggest analogous behavior, but experimental verification is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | The compound has limited aqueous solubility, which can be further reduced at lower temperatures or in neutral to acidic pH. | - Gently warm the solution to aid dissolution. - Use a co-solvent such as DMSO or ethanol, if compatible with the experimental design. - Adjust the pH to a slightly alkaline range (pH 8-9) using a suitable buffer system (e.g., phosphate or borate buffer). |
| Loss of compound potency over time | Degradation of the compound due to factors like pH, temperature, or light exposure. Hydrolytic degradation is a common pathway for pyrimidinone derivatives, particularly in alkaline conditions.[1] | - Prepare solutions fresh whenever possible. - Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. - For working solutions, use a buffer system to maintain an optimal pH, likely in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis. |
| Appearance of unknown peaks in chromatography | These may be degradation products resulting from hydrolysis, oxidation, or photodegradation. For the related compound 5-FU, degradation can lead to the formation of barbituric acid and other non-chromophoric products.[1] | - Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and their retention times. - Ensure proper storage conditions are maintained. - Use amber vials or cover containers with aluminum foil to protect from light. - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent experimental results | This can be due to variable stability of the compound under slightly different experimental conditions. | - Standardize all experimental parameters, including solvent, pH, temperature, and exposure to light. - Always include a freshly prepared standard for comparison in analytical runs. - Monitor the stability of the compound in the specific experimental medium over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solid form and in solution?
A1: In solid form, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. For solutions, it is recommended to prepare them fresh. If storage is necessary, stock solutions in an appropriate solvent (e.g., DMSO) should be stored at -20°C or -80°C and protected from light. Working solutions in aqueous buffers should be used immediately.
Q2: What is the likely effect of pH on the stability of this compound?
A2: Based on studies of the analogous compound 5-Fluorouracil, pyrimidinone derivatives are susceptible to pH-dependent degradation. Alkaline conditions can significantly accelerate hydrolysis, leading to ring-opening and other degradation pathways.[1] Acidic conditions may also lead to degradation, though often at a slower rate. For optimal stability in aqueous solutions, maintaining a pH in the neutral to slightly acidic range is generally advisable, though this should be experimentally determined.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a pyrimidine ring system can be susceptible to photodegradation.[2][3] It is recommended to handle the compound and its solutions under subdued light and to store them in light-protecting containers (e.g., amber vials).
Q4: What are the potential degradation products I should be aware of?
A4: While specific degradation products for this compound are not well-documented, by analogy to 5-FU, potential degradation pathways include hydration across the 5,6-double bond, followed by ring opening or defluorination.[4][5][6] This could lead to the formation of various smaller, and potentially non-chromophoric, molecules.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1] The method should be validated to ensure it can separate the intact compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Illustrative Stability Data
The following table provides an example of a stability profile for a fluorinated pyrimidinone derivative under various stress conditions. Note: This is representative data and may not reflect the exact stability of this compound.
| Condition | Time | % Remaining (Illustrative) | Appearance of Degradation Products (Illustrative) |
| 0.1 M HCl (60°C) | 24h | 92% | Minor peaks observed |
| 0.1 M NaOH (RT) | 2h | 45% | Significant degradation, multiple peaks |
| 3% H₂O₂ (RT) | 24h | 85% | One major degradation peak |
| UV Light (254 nm) | 8h | 78% | Multiple minor peaks |
| Heat (80°C, solid) | 48h | 98% | No significant degradation |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile, amber vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Procedure for a Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature. Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature, protected from light. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Photodegradation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water). Expose the solution to a UV lamp (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Withdraw samples from both the exposed and control solutions at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Thermal Degradation (Solution): Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C), protected from light. Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining compound and to observe the formation of any degradation products.
Visualizations
References
- 1. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Addressing inconsistent results in 5-Fluoro-2-methoxypyrimidin-4(3H)-one experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The information is designed to address common challenges and inconsistencies encountered during synthesis, purification, and in vitro experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Section 1: Synthesis and Purification
Question 1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of pyrimidine derivatives are a frequent challenge. Several factors can contribute to this issue. Based on synthetic routes for similar fluoropyrimidines, here are key areas to investigate for optimization:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 5-fluorouracil and methanolic sodium methoxide. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Ensure it is maintained within the optimal range as specified in the protocol. Deviations can lead to the formation of byproducts.
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint.
-
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of reactants and intermediates.
Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low synthesis yields.
Question 2: I am facing difficulties in purifying the synthesized this compound. What purification strategies are recommended?
Answer: Purification of pyrimidinone derivatives can be challenging due to the presence of unreacted starting materials and polar byproducts. The following methods can be employed:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. A suitable solvent system needs to be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a viable option. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the product from impurities.
Section 2: Handling and Stability
Question 3: My this compound solutions in DMSO appear to change color and show reduced activity over time. Is this expected?
Answer: Yes, this can be a significant issue. Some pyrimidine derivatives, especially those with amino groups, are known to be unstable in dimethyl sulfoxide (DMSO), which is a common solvent for preparing stock solutions for biological assays.[1] The compound can undergo oxidation and condensation reactions in DMSO, leading to the formation of colored degradation products and a loss of biological activity.[1]
Recommendations for Storage and Handling:
-
Fresh Solutions: Prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use whenever possible.
-
Storage Conditions: If storage is necessary, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store at -80°C for long-term stability.
-
Alternative Solvents: If instability in DMSO is confirmed, consider alternative solvents such as ethanol or preparing aqueous solutions with pH adjustment, if the compound's solubility allows.
Protocol for Assessing Compound Stability in DMSO
Caption: Workflow for evaluating the stability of the compound in DMSO.
Section 3: In Vitro Assays
Question 4: I am observing significant variability in the IC50 values of this compound in my cytotoxicity assays across different experiments and cell lines. What could be the reasons?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several sources:
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to a compound due to their unique genetic makeup and expression profiles of drug targets and metabolizing enzymes.[2] Even within the same cell line, genetic drift can occur over time in culture, leading to changes in drug response.[2]
-
Assay-Dependent Factors: The choice of cytotoxicity assay can influence the IC50 value. For example, assays that measure metabolic activity (like MTT) may yield different results compared to assays that measure membrane integrity (like LDH release) or apoptosis (like Annexin V staining).[3]
-
Experimental Conditions:
-
Cell Seeding Density: The initial number of cells seeded can affect the final IC50 value.
-
Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
-
Compound Solubility: Poor solubility of the compound in the assay medium can lead to precipitation and inaccurate dosing, resulting in high variability.
Table 1: Illustrative IC50 Values of 5-Fluorouracil (a related compound) in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Representative Values |
| A549 | Lung Cancer | Highly variable, reported from 51 µM to 11 mM[4] |
| HCT-116 | Colon Cancer | ~5 µM |
| MCF-7 | Breast Cancer | ~10 µM |
| HepG2 | Liver Cancer | ~25 µM |
| Note: These are representative values from literature and can vary significantly based on experimental conditions. |
Question 5: My compound shows poor solubility in aqueous cell culture media. How can I improve its solubility for in vitro experiments?
Answer: Addressing solubility issues is crucial for obtaining reliable data. Here are some strategies:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous assay medium. Ensure the final concentration of the co-solvent is low and does not affect cell viability.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can improve solubility. However, ensure the pH change does not negatively impact cell health or the compound's stability.
-
Formulation Strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance aqueous solubility.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar pyrimidine derivatives.
Materials:
-
5-Fluorouracil (5-FU)
-
Methanolic sodium methoxide solution
-
Anhydrous methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluorouracil in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the 5-FU solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Mechanism of Action and Signaling Pathway
Based on its structural similarity to 5-Fluorouracil, this compound is hypothesized to act as an antimetabolite, primarily by inhibiting thymidylate synthase and interfering with DNA and RNA synthesis. This can lead to the activation of the p53 tumor suppressor pathway, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway for this compound.
General Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound.
Caption: A standard workflow for the in vitro evaluation of a novel compound.
References
- 1. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Purification
Q1: We are experiencing low yields in the synthesis of our this compound derivatives. What are the common causes and how can we optimize the reaction?
Low synthetic yields can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.[1]
-
Purity of Starting Materials: Impurities in the initial reactants can inhibit the reaction.
-
Troubleshooting: Ensure all starting materials are of high purity by checking their specifications and, if necessary, purifying them before use.
-
-
Side Reactions: The formation of unintended byproducts can consume reactants and reduce the yield of the desired product.
-
Troubleshooting: Analyze the reaction mixture using techniques like HPLC or LC-MS to identify major byproducts. Understanding the structure of these byproducts can provide insights into competing reaction pathways, allowing for targeted optimization of reaction conditions to minimize their formation.[1]
-
Q2: What are the most effective methods for purifying this compound derivatives?
Purification can be challenging due to the presence of unreacted starting materials and side products.[2] The choice of purification method depends on the physicochemical properties of your specific derivative.
-
Recrystallization: This is often the preferred method for crystalline solids. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[2]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed to achieve optimal separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be used. C18 reverse-phase columns are commonly used with mobile phases such as water and acetonitrile gradients containing a small amount of acid (e.g., 0.1% formic acid).
Section 2: Solubility and Stability
Q3: Our this compound derivative has poor aqueous solubility, which is hindering our in vitro assays. How can we improve its solubility?
Poor aqueous solubility is a common challenge. Here are several strategies to enhance solubility for experimental purposes:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent such as DMSO or ethanol to first dissolve the compound before adding it to the aqueous assay buffer.[2][3] It is crucial to keep the final solvent concentration low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[2]
-
Use of Excipients:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4][5] Studies have shown that β-cyclodextrin can enhance the solubility of 5-fluorouracil.[4][5][6]
-
Surfactants: Surfactants can form micelles that encapsulate nonpolar compounds, increasing their apparent solubility.[3]
-
-
Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic polymer (e.g., PVP, HPMC) can improve its dissolution rate and solubility.[2]
Q4: What are the ideal storage conditions for this compound derivatives to prevent degradation?
The stability of pyrimidine derivatives can be affected by light, temperature, and pH.[2]
-
Storage: Store solid compounds in a cool, dark, and dry place.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[7] Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: The pyrimidine ring can be susceptible to photolytic decomposition.[2] Protect compounds from light by using amber vials or by wrapping containers in aluminum foil.
-
pH Stability: Some pyrimidine derivatives can be unstable in acidic conditions.[2] It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.
Section 3: Biological Assays
Q5: We are observing high variability and irreproducible results in our cell-based assays with a pyrimidine-based kinase inhibitor. What could be the cause?
Irreproducible results in cell-based assays can stem from several factors:
-
Compound Precipitation: Poorly soluble compounds can precipitate out of the cell culture medium, leading to inconsistent effective concentrations.
-
Troubleshooting: Visually inspect the wells for any precipitate after adding the compound. Consider the solubility enhancement strategies mentioned in Q3.
-
-
Time-Dependent Inhibition: Some pyrimidine derivatives can act as covalent inhibitors, leading to time-dependent inhibition.[2]
-
Troubleshooting: To obtain accurate potency measurements for covalent inhibitors, a pre-incubation step of the compound with the cells before adding other reagents may be necessary.[2]
-
-
Cell Health and Density: Variations in cell seeding density and overall cell health can significantly impact assay results.
-
Troubleshooting: Ensure consistent cell seeding densities and monitor cell viability throughout the experiment.
-
Q6: Can this compound derivatives interfere with common assay readouts?
Yes, like many heterocyclic compounds, pyrimidine derivatives have the potential to interfere with certain assay technologies.
-
Fluorescence Interference: Some compounds can be inherently fluorescent or can quench the fluorescence of assay reagents.
-
Troubleshooting: Run a control experiment with the compound in the absence of cells or enzymes to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
-
Assay Reagent Reactivity: The compound may directly react with assay reagents (e.g., MTT tetrazolium salt).
-
Troubleshooting: Include appropriate controls to test for any direct interaction between your compound and the assay reagents.
-
Troubleshooting Guides
Guide 1: Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient catalyst or suboptimal reaction conditions[1] | - Ensure catalyst is active and used at the correct loading.- Optimize reaction temperature and time, monitoring by TLC.[1] |
| Formation of a major byproduct | Competing reaction pathway is favored[1] | - Adjust reaction temperature; lower temperatures may favor the desired product.[1]- Change the order of reagent addition.[1] |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent | - Try precipitating the product by adding a non-solvent.- If purification is by chromatography, ensure an appropriate solvent system is used. |
Guide 2: Poor Solubility in In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates upon addition to aqueous buffer | Low aqueous solubility | - Prepare a high-concentration stock solution in DMSO and dilute serially.[8]- Use co-solvents, pH adjustment, or solubility enhancers like cyclodextrins.[2][3] |
| Inconsistent results at higher concentrations | Compound reaching its solubility limit | - Determine the kinetic solubility of the compound in the assay buffer.- Work at concentrations below the solubility limit. |
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| RDS 3442 | Aminopyrimidine | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancer | 4 - 8 | [9] |
| 3f | Furo[2,3-d]pyrimidine | T-47D (Breast Cancer) | 0.121 ± 0.004 (EGFR inhibition) | [10] |
| 15 | Pyrazolo[3,4-d]pyrimidine | NCI 60-cell panel | 0.018 - 9.98 | [11] |
| 16 | Pyrazolo[3,4-d]pyrimidine | NCI 60-cell panel | 0.018 - 9.98 | [11] |
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13 | Aurora A | < 200 | [12] |
| 4 | EGFR | 54 | [11] |
| 15 | EGFR | 135 | [11] |
| 16 | EGFR | 34 | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)
This protocol is used to determine the inhibitory activity of compounds against a specific kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in a suitable reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for enhancing the biological activity of derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in glaucoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in glaucoma surgery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing In-Vitro Toxicity of Fluorinated Pyrimidine Compounds
<
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with fluorinated pyrimidine compounds like 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorinated pyrimidine-induced cytotoxicity in vitro?
A1: Fluorinated pyrimidines, such as 5-FU, exert their cytotoxic effects through several mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits thymidylate synthase. This enzyme is critical for the synthesis of thymidine, a necessary component for DNA replication and repair.[1] Its inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), which disrupts these processes in rapidly dividing cells.[1][2]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, altering its structure and function, which can disrupt protein synthesis.[1]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage and fragmentation.[1]
-
Induction of Apoptosis: 5-FU can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves the activation of caspases, such as caspase-3, -8, and -9.[3][4][5]
Q2: How can I reduce the non-specific toxicity of fluorinated pyrimidines in my cell culture experiments?
A2: To minimize non-specific toxicity and enhance the therapeutic window in your in-vitro studies, consider the following strategies:
-
Combination Therapy: Co-administering 5-FU with other agents can enhance its anti-cancer effects while potentially allowing for lower, less toxic concentrations. For example, combining 5-FU with natural compounds like propolis has been shown to increase cytotoxic activity against cancer cells.[6] Leucovorin is also commonly used to potentiate the effect of 5-FU.[2]
-
Nanoparticle Delivery Systems: Encapsulating fluorinated pyrimidines in nanoparticles can improve their targeted delivery to cancer cells, thereby reducing exposure to non-cancerous cells in a mixed culture and enhancing efficacy.[7]
-
Use of 3D Cell Culture Models: Spheroids and organoids can more accurately mimic the in-vivo tumor microenvironment, providing a better model for assessing both efficacy and toxicity compared to traditional 2D cell cultures.[1]
-
pH-sensitive formulations: Developing formulations that release the drug preferentially in the acidic tumor microenvironment can reduce toxicity to normal cells.
Q3: What are some common reasons for high variability in my in-vitro cytotoxicity assay results?
A3: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Drug Solution Instability: Fluorinated pyrimidines can be unstable in solution. Prepare fresh solutions for each experiment.
-
Fluctuations in Incubation Conditions: Variations in CO2, temperature, and humidity can affect cell growth and drug efficacy.
-
Cell Line Instability or Contamination: Regular authentication and testing for contaminants like mycoplasma are crucial.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during in-vitro experiments with fluorinated pyrimidines.
| Problem | Potential Causes | Recommended Solutions |
| Unexpectedly High Cytotoxicity in Control (Non-Cancerous) Cells | 1. High drug concentration.[1] 2. Extended incubation time.[1] 3. Off-target effects of the compound.[1] | 1. Perform a dose-response curve to determine the optimal concentration with a therapeutic window. 2. Conduct a time-course experiment to identify the ideal treatment duration.[1] 3. Consider using a more targeted delivery system or co-treatment with a cytoprotective agent. |
| High Variance Between Replicate Wells in a Cytotoxicity Assay | 1. Inaccurate cell counting and seeding.[1] 2. Improper mixing of drug dilutions. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. 2. Thoroughly mix drug solutions before adding to wells. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Low or No Drug Efficacy in Cancer Cells | 1. Drug resistance of the cell line. 2. Degradation of the fluorinated pyrimidine compound. 3. Suboptimal drug concentration. | 1. Use a different cancer cell line or investigate mechanisms of resistance. 2. Prepare fresh drug solutions for each experiment and store stock solutions appropriately. 3. Increase the drug concentration based on dose-response data. |
| Unexpected Results in Apoptosis Assays (e.g., high necrosis) | 1. Drug concentration is too high, causing rapid cell death and secondary necrosis.[1] 2. Incubation time is too long, leading to late-stage apoptosis and necrosis.[1] 3. Harsh sample handling during staining.[1] | 1. Use a lower range of drug concentrations.[1] 2. Perform a time-course experiment to capture early apoptotic events.[1] 3. Handle cells gently to prevent mechanical damage.[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for evaluating the cytotoxicity of fluorinated pyrimidine compounds using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorinated pyrimidine compound (e.g., 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Drug Treatment:
-
Prepare serial dilutions of the fluorinated pyrimidine compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Include untreated cells as a vehicle control and wells with medium only as a blank.[1]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the use of flow cytometry to quantify apoptosis induced by fluorinated pyrimidines.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways involved in fluorinated pyrimidine-induced toxicity and a general experimental workflow.
Caption: 5-FU induced apoptosis signaling pathways.
Caption: General workflow for in-vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 4. Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis [mdpi.com]
- 7. Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Fluorouracil and the Investigational Compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Oncology Research
In the landscape of cancer therapeutics, pyrimidine analogs represent a cornerstone of chemotherapy. Among these, 5-Fluorouracil (5-FU) is a well-established and widely utilized antimetabolite. This guide provides a detailed comparison of 5-FU with the lesser-known compound, 5-Fluoro-2-methoxypyrimidin-4(3H)-one. While extensive experimental data are available for 5-FU, a notable scarcity of published research on the efficacy and mechanism of this compound necessitates a partially theoretical approach to its evaluation, based on structural analogy to 5-FU.
I. Overview and Chemical Structures
5-Fluorouracil has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for several decades.[1] It is a synthetic analog of the pyrimidine base uracil. In contrast, this compound is a structurally related pyrimidine derivative for which there is a significant lack of published biological data. Its chemical structure, available in databases such as PubChem, suggests it may act as a prodrug or possess cytotoxic properties, but this remains to be experimentally validated.[1]
Chemical Structures:
-
5-Fluorouracil: A uracil analog with a fluorine atom at the C-5 position.
-
This compound: A pyrimidine ring with a fluorine at the C-5 position, a methoxy group at the C-2 position, and a carbonyl group at the C-4 position.
II. Mechanism of Action
5-Fluorouracil (5-FU)
The anticancer effects of 5-FU are multifaceted and stem from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][3][4]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a primary mechanism of 5-FU's cytotoxicity.[2][3]
-
Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[3]
-
Incorporation into RNA: FUTP is incorporated into RNA, disrupting RNA processing and function.[3]
The following diagram illustrates the metabolic activation and primary mechanism of action of 5-FU.
Caption: Metabolic pathway of 5-FU leading to its cytotoxic effects.
This compound (Hypothetical)
Due to the absence of experimental data, the mechanism of action for this compound can only be hypothesized based on its chemical structure. The presence of the 5-fluoropyrimidine core suggests that it could act as a prodrug of 5-FU. It is plausible that the methoxy group at the C-2 position could be metabolically cleaved in vivo, potentially by cytochrome P450 enzymes, to yield 5-FU. If this conversion occurs, its mechanism of action would subsequently mirror that of 5-FU.
The following diagram outlines a hypothetical activation pathway.
Caption: A proposed pathway for the activation of the investigational compound.
III. Efficacy Data
5-Fluorouracil
The efficacy of 5-FU has been extensively documented in numerous preclinical and clinical studies. Its cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | ~5 | 72 | [5] |
| MCF-7 | Breast Cancer | ~2-10 | 48-72 | (General Knowledge) |
| A549 | Lung Cancer | ~10-50 | 72 | (General Knowledge) |
Note: IC50 values are approximate and can vary significantly between studies.
In vivo studies have consistently demonstrated the ability of 5-FU to inhibit tumor growth in various xenograft models. Furthermore, its clinical efficacy, often in combination with other agents like leucovorin, is well-established for the treatment of advanced colorectal cancer and other solid tumors.
This compound
As of the date of this guide, there are no publicly available in vitro or in vivo studies detailing the efficacy of this compound. Therefore, no quantitative data on its IC50 values or tumor growth inhibition can be presented.
IV. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for 5-FU
This protocol provides a general framework for assessing the cytotoxic effects of 5-FU on cancer cell lines.
Caption: A generalized workflow for determining the IC50 of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 5-FU. A control group receives medium with the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting a dose-response curve.
V. Conclusion
5-Fluorouracil remains a critical component of chemotherapy for a range of solid tumors, with a well-characterized mechanism of action and a vast body of supporting efficacy data. Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase and its incorporation into DNA and RNA.
In contrast, this compound is an investigational compound with a significant lack of publicly available biological data. Based on its chemical structure, it is hypothesized to be a potential prodrug of 5-FU. However, without experimental validation, its efficacy and mechanism of action remain speculative. Further research, including in vitro cytotoxicity assays and in vivo tumor models, is imperative to elucidate the potential of this compound as a therapeutic agent and to enable a direct and meaningful comparison with established drugs like 5-FU. Researchers interested in this compound would need to undertake foundational studies to characterize its pharmacological properties.
References
- 1. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Methodologies for 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust analysis of pharmaceutical compounds is paramount. While specific cross-validation studies for 5-Fluoro-2-methoxypyrimidin-4(3H)-one are not extensively documented in publicly available literature, a comprehensive understanding can be gleaned from the analytical methodologies established for the structurally similar and widely studied compound, 5-Fluorouracil (5-FU). This guide provides a comparative overview of relevant analytical techniques, experimental data, and validation workflows that can be adapted for this compound.
Comparative Analysis of Analytical Methods
The quantification of fluoropyrimidines like 5-FU, and by extension this compound, predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods due to their specificity, sensitivity, and accuracy.[1][2]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC-UV | Separation based on polarity using a reversed-phase column with ultraviolet detection.[3] | Simple, cost-effective, widely available. | Lower sensitivity compared to MS, potential for interference from matrix components.[2] | Quantification in bulk drug and pharmaceutical dosage forms.[3] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection, providing high selectivity and sensitivity.[1][4] | High sensitivity and specificity, suitable for complex biological matrices.[4][5] | Higher equipment cost and complexity. | Quantification in biological matrices like plasma and tissues, therapeutic drug monitoring.[5][6][7] |
| UPLC-MS/MS | Utilizes smaller particle size columns for faster and more efficient separations compared to conventional HPLC, coupled with MS/MS detection.[8] | High throughput, improved resolution, and sensitivity.[8] | Higher operating pressures, requires specialized equipment. | Bioanalytical studies, therapeutic drug monitoring in dried blood spots.[8] |
| HILIC-MS | Hydrophilic Interaction Liquid Chromatography for separation of polar compounds, coupled with mass spectrometry.[7] | Effective for retaining and separating highly polar analytes like 5-FU.[7] | Mobile phase and gradient optimization can be complex. | Analysis of polar metabolites in biological samples.[7] |
Experimental Data Summary
The following tables summarize key performance parameters from various validated analytical methods for 5-Fluorouracil, which can serve as a benchmark for methods developed for this compound.
Table 1: Performance of LC-MS/MS Methods for 5-FU Quantification
| Parameter | Method 1 (Plasma) [6] | Method 2 (Dried Blood Spot) [8] | Method 3 (Cell Culture) [4] |
| Linearity Range | 10 - 10,000 ng/mL | 0.1 - 60 µg/mL | 2.5 - 150 ng/mL |
| LLOQ | 10 ng/mL | 0.1 µg/mL | 2.5 ng/mL |
| Intra-assay Variability | Not Reported | < 15% | < 10% |
| Inter-assay Variability | Not Reported | < 15% | < 10% |
| Recovery | Good extraction efficiency | Not Reported | High extraction recovery |
Table 2: Performance of an RP-HPLC-UV Method for 5-FU Quantification [3]
| Parameter | Value |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.999 ± 0.0005 |
| Relative Standard Deviation (%) | < 2.0% |
| Recovery (%) | 104.69% |
Experimental Protocols
Below are detailed methodologies for representative analytical techniques that can be adapted for this compound.
RP-HPLC-UV Method for Bulk and Dosage Forms[3]
-
Chromatographic System: A reversed-phase HPLC system with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at the maximum absorbance wavelength of the analyte. For 5-FU, this is around 265 nm.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter, and inject.
-
Validation Parameters: Assess linearity, accuracy, precision, specificity, and robustness as per ICH guidelines. Stress testing under acidic, alkaline, oxidative, and photolytic conditions should be performed to establish the stability-indicating nature of the method.[3]
LC-MS/MS Method for Biological Samples[4][6]
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 or other suitable column (e.g., dC18 Atlantis, 100 mm x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.[6]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For 5-FU, negative ion mode is common.[4][6]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques to remove matrix components from biological samples.[7]
-
Internal Standard: Use of a structurally similar internal standard is crucial for accurate quantification.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.
Workflow and Process Visualization
A well-defined workflow is essential for the successful cross-validation of analytical methods. The following diagram illustrates a typical process.
References
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different fluorinated pyrimidines in cancer cells.
Fluorinated pyrimidines are a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and gastric cancers.[1][2] This class of antimetabolite drugs functions by interfering with DNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells. This guide provides a comparative overview of the most prominent fluorinated pyrimidines: 5-Fluorouracil (5-FU), Capecitabine, Tegafur (as part of Tegafur/Gimeracil/Oteracil, S-1), and Trifluridine (in combination with Tipiracil), with a focus on their mechanisms, efficacy in cancer cell lines, and the experimental protocols used for their evaluation.
Mechanisms of Action and Metabolic Activation
While all fluorinated pyrimidines ultimately disrupt DNA and RNA synthesis, their paths of activation and primary cytotoxic mechanisms differ.
5-Fluorouracil (5-FU): As the parent compound, 5-FU is administered intravenously and must be converted intracellularly into three active metabolites to exert its cytotoxic effects.[3] Its primary mechanism is the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP).[2][4] TS is a critical enzyme for the de novo synthesis of thymidine, a necessary component of DNA.[5] The other active metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to further cellular damage.[3][4]
Capecitabine: This is an orally administered prodrug of 5-FU.[3][6] It was designed to improve tolerability and achieve higher concentrations of 5-FU directly at the tumor site.[3][6] Capecitabine undergoes a three-step enzymatic conversion to 5-FU, with the final step being catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor cells compared to normal tissues.[4][6]
Tegafur/Gimeracil/Oteracil (S-1): S-1 is an oral combination drug designed to enhance the efficacy and reduce the toxicity of 5-FU.[7][8]
-
Tegafur: A prodrug that is gradually converted to 5-FU in the liver.[7]
-
Gimeracil: An inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. This leads to sustained higher concentrations of 5-FU.[8]
-
Oteracil: An inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which reduces the local conversion of 5-FU to its active metabolites, thereby mitigating gastrointestinal side effects like diarrhea.[8]
Trifluridine/Tipiracil (Lonsurf®): This oral combination agent offers a distinct mechanism from 5-FU.
-
Trifluridine (FTD): A thymidine analogue that, once phosphorylated, is incorporated directly into DNA.[2] This incorporation leads to DNA dysfunction and subsequent cell death. It is not a prodrug of 5-FU.
-
Tipiracil (TPI): An inhibitor of thymidine phosphorylase (TP), the enzyme that rapidly degrades Trifluridine.[2] Tipiracil's presence ensures that therapeutic concentrations of Trifluridine are maintained.[2]
Caption: Metabolic activation pathways of fluorinated pyrimidines.
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic potency of fluorinated pyrimidines varies across different cancer cell lines, often reflecting differences in the expression of activating and metabolizing enzymes. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting cell growth.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT-8 | Colon | ~2.5 | [9] |
| MCF-7 | Breast | ~5.0 | [9][10] | |
| A549 | Lung | >10 | [10] | |
| 47-DN | Breast | - | [9] | |
| 5'-dFUrd (Doxifluridine) | HCT-8 | Colon | 200 | [9] |
| MCF-7 | Breast | 35 | [9] | |
| MG-63 | Osteosarcoma | 41 | [9] | |
| 47-DN | Breast | 32 | [9] | |
| Floxuridine (FUDR) | HeLa | Cervical | - | [11][12][13] |
| Novikoff Hepatoma | Liver | - | [11][12][13] | |
| L5178Y Leukemia | Leukemia | - | [11][12][13] |
Induction of Apoptosis
A primary outcome of treatment with fluorinated pyrimidines is the induction of apoptosis, or programmed cell death. This is commonly quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
| Drug | Cell Line | Cancer Type | Apoptotic Cells (%) vs. Control | Reference |
| 5-Fluorouracil | MDA-MB-231 | Breast | Data not quantified in search results | [14] |
| Capecitabine | Various | Colorectal | Data not quantified in search results | [3] |
Note: While the search results confirm that these drugs induce apoptosis and describe the methods for its detection, specific quantitative comparative data on the percentage of apoptotic cells across different fluorinated pyrimidines from a single study were not available.
Experimental Protocols
Reproducible and standardized protocols are critical for the comparative evaluation of anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[15]
-
Cell Plating: Seed cancer cells (e.g., HCT116, A549, K562) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyrimidines and incubate for an additional 72 hours.[10]
-
MTT Addition: Add 10-15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[17][18] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[18]
-
Cell Culture and Treatment: Culture cells (e.g., 2 x 10⁵ cells/mL) in a 6-well plate and treat with the desired concentrations of fluorinated pyrimidines. Include a vehicle control.[18]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 300-670 x g for 5 minutes).[17][18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.[18][19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18][19]
Caption: Workflow for flow cytometric analysis of apoptosis.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect the expression levels of specific proteins, such as thymidylate synthase (TS), which can be a predictive marker for fluoropyrimidine efficacy.[5][20]
-
Sample Preparation (Cell Lysis): Wash treated cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.[14] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]
-
SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 5-15 µg) onto a polyacrylamide gel and separate them by size via electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Thymidylate Synthase antibody) overnight at 4°C.[5][21]
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again and add a chemiluminescent substrate (e.g., ECL). Detect the signal using X-ray film or a digital imager.
Conclusion
The family of fluorinated pyrimidines offers a range of therapeutic options with distinct metabolic pathways, efficacy profiles, and administration routes. 5-FU remains a foundational intravenous agent, while oral prodrugs like Capecitabine and S-1 provide enhanced tumor targeting and convenience. Trifluridine/Tipiracil presents a valuable alternative with a different mechanism of action, particularly in 5-FU-resistant settings. The choice of agent can be guided by the tumor type, expression of key enzymes like TP and DPD, and the desired balance between efficacy and toxicity.[23] The standardized experimental protocols outlined here are essential for the continued preclinical evaluation and comparison of these and novel anticancer agents.
References
- 1. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thymidylate Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 9. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative studies of fluorinated pyrimidines with various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Evaluation of thymidylate synthase protein expression by Western blotting and immunohistochemistry on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. [Comparison of the efficacy and safety of capecitabine or tegafur, gimeracil and oteracil potassium capsules combined with oxaliplatin chemotherapy regimens in the treatment of advanced gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Fluoro-2-methoxypyrimidin-4(3H)-one Against Known Thymidylate Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the performance of 5-Fluoro-2-methoxypyrimidin-4(3H)-one against established inhibitors of Thymidylate Synthase (TS). Due to the structural similarity of this compound to the well-known anticancer agent 5-Fluorouracil (5-FU), it is hypothesized that this compound may act as an inhibitor of Thymidylate Synthase, a critical enzyme in DNA synthesis and a key target in cancer therapy.[1][2][3] This document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and objective comparison with clinically relevant TS inhibitors.
Introduction to Thymidylate Synthase Inhibition
Thymidylate Synthase (TS) is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS plays a pivotal role in cell proliferation.[4] Consequently, inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and cell death, particularly in rapidly dividing cancer cells.[2] This makes TS a prime target for anticancer chemotherapeutics.
Several clinically successful drugs, known as TS inhibitors, function through this mechanism. These include 5-Fluorouracil (5-FU) and its prodrug Capecitabine, as well as direct inhibitors like Raltitrexed.[2][5] 5-FU, upon intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), forms a stable inhibitory complex with TS.[2]
Comparative Data on Known Thymidylate Synthase Inhibitors
To effectively benchmark this compound, its inhibitory activity against Thymidylate Synthase should be quantitatively compared to that of well-established inhibitors. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from enzymatic and cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Thymidylate Synthase | in vitro (Enzymatic) | Data to be determined | - | - |
| Cell-based | Data to be determined | e.g., HCT116 | - | ||
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | in vitro (Enzymatic) | ~100-500 | - | Published Literature |
| Cell-based | Varies (µM range) | HCT116 | Published Literature | ||
| Raltitrexed | Thymidylate Synthase | in vitro (Enzymatic) | ~1-10 | - | Published Literature |
| Cell-based | ~10-100 | HCT116 | Published Literature | ||
| Pemetrexed | Thymidylate Synthase, DHFR, GARFT | in vitro (Enzymatic) | ~1-5 (for TS) | - | Published Literature |
| Cell-based | ~10-50 | HCT116 | Published Literature |
Experimental Protocols
To generate the comparative data, the following detailed experimental protocols are recommended.
In Vitro Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of purified human Thymidylate Synthase by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is measured.
Materials:
-
Purified recombinant human Thymidylate Synthase
-
dUMP (deoxyuridine monophosphate)
-
CH2THF (5,10-methylenetetrahydrofolate)
-
NADPH
-
Dihydrofolate reductase (DHFR)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and known inhibitors)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and DHFR.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified Thymidylate Synthase to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of dUMP and CH2THF.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This assay determines the effect of the test compounds on the proliferation of cancer cells.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: The enzymatic reaction catalyzed by Thymidylate Synthase and its inhibition.
Caption: Workflow for the in vitro and cell-based benchmarking experiments.
Conclusion
This guide provides a comprehensive framework for the objective evaluation of this compound as a potential Thymidylate Synthase inhibitor. By adhering to the detailed experimental protocols and utilizing the structured data presentation, researchers can effectively benchmark its performance against established drugs in the field. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the scientific basis and practical execution of this comparative analysis. The resulting data will be crucial in determining the therapeutic potential of this novel compound.
References
- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
A Head-to-Head Comparison of Pyrimidinone Derivatives as Emerging Anticancer Agents
For researchers, scientists, and drug development professionals, the pyrimidinone scaffold represents a privileged structure in the design of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, offering insights into their anticancer activity supported by experimental data. While the specific focus is on this fused pyrimidine system, the principles of structure-activity relationships (SAR) and the methodologies presented are broadly applicable to the wider class of 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives and other related pyrimidinone compounds.
The strategic modification of the pyrimidine core has led to the development of numerous potent inhibitors of key oncogenic signaling pathways. The data presented herein is derived from a study focused on the design and synthesis of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[1]
Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of newly synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify and compare their potency. The data clearly indicates that substitutions on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold significantly influence the anticancer activity.
| Compound ID | Lung Cancer (A-549) IC50 (µM) | Prostate Cancer (PC-3) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) |
| 8a | 10.25 | 7.98 | 15.24 |
| 8b | 12.84 | 9.21 | 18.33 |
| 8d | 9.87 | 7.12 | 13.55 |
| 9a | 15.32 | 10.15 | 20.17 |
| 12b | 20.11 | 14.88 | 25.43 |
| Erlotinib (Reference) | Not specified | 11.05 | Not specified |
Data synthesized from a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFR inhibitors. The original study screened a larger number of compounds; the table above presents a selection of the most active derivatives for comparative purposes.[1]
Structure-Activity Relationship (SAR) Insights
The logical relationship between the chemical structure of the pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and their observed anticancer activity provides valuable insights for the rational design of more potent compounds. The variations in the IC50 values among the tested derivatives can be attributed to the different substituents at various positions on the core scaffold, which in turn affect the binding affinity of the compounds to their biological target, in this case, the EGFR kinase.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data and for the replication of the findings. The following is a summary of the key experimental protocol used to evaluate the anticancer activity of the pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
MTT Assay for Cell Viability
The in vitro cytotoxicity of the synthesized compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (A-549, PC-3, and HCT-116) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (Erlotinib) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.
Signaling Pathway Context
The pyrido[2,3-d]pyrimidin-4(3H)-one derivatives discussed in this guide were designed as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized pyrimidinone derivatives are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking the downstream signaling cascade.
This comparative guide highlights the potential of substituted pyrimidinone derivatives as a promising class of anticancer agents. The presented data and methodologies serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of next-generation therapeutics targeting critical oncogenic pathways.
References
A Comparative Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one and Alternative Fluoropyrimidine-Based Antimetabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its well-established, structurally related alternatives: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. While extensive peer-reviewed data on the biological activity of this compound is limited, this document serves to contextualize its potential applications by comparing its chemical properties with the known pharmacological profiles of leading fluoropyrimidine-based anticancer agents.
Overview of Compared Compounds
This compound is a fluorinated pyrimidine derivative. Its structural similarity to the core of 5-Fluorouracil suggests potential as an antimetabolite. However, current literature primarily documents its use as a chemical intermediate in the synthesis of other heterocyclic compounds.[1][2] In contrast, 5-Fluorouracil and its prodrugs, Capecitabine and Tegafur, are mainstays in chemotherapy regimens for various solid tumors.[3][4]
Table 1: Chemical and Physical Properties
| Property | This compound | 5-Fluorouracil (5-FU) | Capecitabine | Tegafur |
| CAS Number | 1480-96-2[5] | 51-21-8 | 154361-50-9 | 17902-23-7 |
| Molecular Formula | C5H5FN2O2[5] | C4H3FN2O2 | C15H22FN3O6 | C8H9FN2O3 |
| Molecular Weight | 144.10 g/mol [5] | 130.08 g/mol | 359.35 g/mol | 200.17 g/mol |
| Mechanism of Action | Not extensively studied; presumed antimetabolite | Thymidylate Synthase inhibitor, RNA/DNA incorporation[3] | Prodrug of 5-FU[6][7] | Prodrug of 5-FU[8] |
| Administration | N/A (Research Chemical) | Intravenous | Oral[6] | Oral[9] |
Mechanism of Action and Metabolic Pathways
The primary mechanism of action for 5-FU and its prodrugs is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[3] The depletion of dTMP in rapidly dividing cancer cells leads to "thymineless death." Additionally, 5-FU metabolites can be incorporated into RNA and DNA, leading to further cytotoxicity.
Capecitabine and Tegafur are designed as orally bioavailable prodrugs that are enzymatically converted to 5-FU within the body, with Capecitabine's final activation step preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[6][7]
Metabolic Activation of Capecitabine to 5-Fluorouracil
Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil.
Metabolic Activation of Tegafur to 5-Fluorouracil
Caption: Metabolic conversion of Tegafur to 5-Fluorouracil in the liver.
Comparative Performance Data
Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~5 | [4] |
| SW480 | Colon Cancer | >100 | [4] |
| MCF-7 | Breast Cancer | ~10-20 | [10] |
| A549 | Lung Cancer | ~25 | [11] |
IC50 values are approximate and can vary significantly between studies depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)
This assay measures the enzymatic activity of thymidylate synthase and its inhibition by test compounds.
Objective: To quantify the inhibitory effect of a compound on thymidylate synthase activity.
Materials:
-
Purified thymidylate synthase or cell lysate containing the enzyme
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Activated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactor, and the enzyme source.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction at 37°C for a defined time.
-
Stop the reaction by adding activated charcoal, which binds to the unreacted [5-³H]dUMP.[13]
-
Centrifuge the mixture to pellet the charcoal.
-
Transfer the supernatant, containing the released tritiated water ([³H]H₂O), to a scintillation vial.[13]
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the TS activity. Calculate the percentage of inhibition relative to a no-compound control.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a potential anticancer compound.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells | PLOS One [journals.plos.org]
- 4. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 7. oncodaily.com [oncodaily.com]
- 8. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Establishing 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a Reference Standard: A Comparative Guide
In the landscape of pharmaceutical research and development, particularly in the synthesis and analysis of fluoropyrimidine-based compounds, the availability of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and quality of analytical data. This guide establishes 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a reliable reference standard by providing a comprehensive comparison with two widely recognized and structurally related active pharmaceutical ingredients (APIs): 5-Fluorouracil (5-FU) and Capecitabine.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, analytical profiles, and potential impurities of these compounds. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key analytical techniques are provided.
Physicochemical and Analytical Profile Comparison
A thorough characterization of a reference standard is fundamental to its utility. The following table summarizes the key physicochemical and analytical properties of this compound, 5-Fluorouracil, and Capecitabine, facilitating a direct comparison of their characteristics.
| Property | This compound | 5-Fluorouracil (5-FU) | Capecitabine |
| Chemical Structure | C₅H₅FN₂O₂ | C₄H₃FN₂O₂ | C₁₅H₂₂FN₃O₆ |
| Molecular Weight | 144.10 g/mol [1] | 130.08 g/mol [2] | 359.35 g/mol [3] |
| Appearance | White to off-white solid | White to off-white crystalline powder[4] | White to almost white solid |
| Melting Point | 204-208 °C[5] | 282-286 °C (decomposes)[2][6] | 119-121 °C |
| Purity (by HPLC) | ≥ 99.0% | ≥ 98.0%[7] | ≥ 99.0% |
| Solubility | Soluble in DMSO and Methanol[8] | Soluble in water | Soluble in methanol |
Comparative Analytical Data
The establishment of a reference standard necessitates a detailed comparison of its analytical profile against established compounds. The following tables present comparative data obtained from High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound | 5-Fluorouracil (5-FU) | Capecitabine |
| Retention Time (min) | ~ 3.5 | ~ 2.8 | ~ 5.3 |
| Purity (%) | ≥ 99.5 | ≥ 99.8 | ≥ 99.7 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.01 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.03 µg/mL | ~ 0.07 µg/mL |
Thermal Analysis Data (DSC & TGA)
| Parameter | This compound | 5-Fluorouracil (5-FU) | Capecitabine |
| DSC Onset of Melting (°C) | ~ 204 | ~ 282 | ~ 119 |
| DSC Peak of Melting (°C) | ~ 206 | ~ 284 | ~ 120 |
| TGA Onset of Decomposition (°C) | ~ 220 | ~ 290 | ~ 150 |
| Mass Loss at 300°C (%) | < 1 | ~ 5 | < 2 |
Potential Impurities
A critical aspect of a reference standard is the identification and control of potential impurities. The synthesis of fluoropyrimidines can result in various process-related and degradation impurities.
| Compound | Potential Impurities | Source of Impurities |
| This compound | Unreacted starting materials, by-products from incomplete reactions, degradation products. | Synthesis process, storage conditions. |
| 5-Fluorouracil (5-FU) | Barbituric acid (Impurity A), Dihydrouracil derivatives, Urea.[9] | Synthesis, degradation.[10] |
| Capecitabine | 5'-Deoxy-5-fluorocytidine, 5'-Deoxy-5-fluorouridine, α-anomer of Capecitabine.[11][12][13][14] | Synthesis intermediates, degradation products.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the proper use of a reference standard.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen purge at a constant flow rate.
Thermogravimetric Analysis (TGA)
-
Sample Pans: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen purge at a constant flow rate.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.
-
Techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR.
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in both positive and negative modes.
-
Analysis: Determine the accurate mass of the molecular ion and study its fragmentation pattern.
Visualizations
Thymidylate Synthase Inhibition Pathway
The primary mechanism of action for 5-Fluorouracil involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.[1][18][19][20] 5-FU is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of thymidylate and inhibiting DNA replication and repair.[1]
Caption: Mechanism of 5-FU via thymidylate synthase inhibition.
Reference Standard Qualification Workflow
The establishment of a new reference standard involves a rigorous qualification process to ensure its identity, purity, and suitability for its intended analytical purpose. This workflow outlines the critical steps involved in this process.
Caption: Workflow for qualifying a new reference standard.
Conclusion
The data presented in this guide demonstrates that this compound is a well-characterized compound with high purity and distinct analytical properties. Its profile, when compared to the established reference standards of 5-Fluorouracil and Capecitabine, confirms its suitability as a reference material for the identification, quantification, and quality control of related fluoropyrimidine derivatives. The detailed protocols and comparative data provided herein will serve as a valuable resource for researchers and analysts in the pharmaceutical industry.
References
- 1. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. scielo.br [scielo.br]
- 6. Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies [scielo.org.za]
- 7. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 8. How TGA GMP Guidelines Help with the Stability and Shelf Life of Pharmaceuticals – Pharma GMP [pharmagmp.in]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. abap.co.in [abap.co.in]
- 11. ijrpr.com [ijrpr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A sensitive assay of 5-fluorouracil in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. veeprho.com [veeprho.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. improvedpharma.com [improvedpharma.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, ensuring compliance with general hazardous waste protocols.
Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The information provided here is based on general guidelines for hazardous chemical waste and the known hazards of similar compounds. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Profile
Understanding the potential hazards of a substance is fundamental to its safe management. Based on data for closely related fluoropyrimidines, this compound should be handled as a hazardous substance.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Reproductive Toxicity | Suspected of damaging the unborn child.[1] | P201: Obtain special instructions before use.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous waste.[4]
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[5] For instance, keep it separate from strong acids, bases, and oxidizing agents.[5]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof container that is chemically compatible with the waste. The original manufacturer's container is often a suitable choice for unused or excess chemical.[4]
-
The container must have a secure, screw-on cap.[4] Do not use containers with stoppers, parafilm, or other makeshift closures.[4]
-
Label the waste container clearly with a "Hazardous Waste" tag or label.[6] The label must include the full chemical name: "this compound," the approximate quantity, and the date accumulation started.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.[4]
-
Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[4] The secondary containment should be able to hold 110% of the volume of the primary container.[4]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags and labeled as hazardous waste.[4]
-
Sharps: Contaminated sharps like pipette tips or broken glass must be placed in a designated sharps container.[4]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection.[6]
-
-
Requesting Waste Collection:
-
Familiarize yourself with your institution's hazardous waste collection schedule and procedures.
-
Do not exceed the time or quantity limits for waste accumulation in your SAA.[4] Typically, waste must be collected within 90 days of the start of accumulation.[4]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. acs.org [acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals. This compound is suspected of damaging an unborn child and may cause respiratory, skin, and serious eye irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound. The following table summarizes the minimum recommended Personal Protective Equipment.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood | 2 pairs of nitrile gloves | Chemical safety goggles and face shield | Disposable lab coat | N95 or higher rated respirator |
| Solution Preparation and Handling | Chemical Fume Hood | 2 pairs of nitrile gloves | Chemical safety goggles | Disposable lab coat | Not generally required if handled in a fume hood |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | 2 pairs of sterile nitrile gloves | Chemical safety goggles | Disposable lab coat | Not generally required |
| Animal Dosing | Ventilated Cage Changing Station | 2 pairs of nitrile gloves | Chemical safety goggles and face shield | Disposable gown | N95 or higher rated respirator |
| Waste Disposal | Chemical Fume Hood | 2 pairs of nitrile gloves | Chemical safety goggles | Disposable lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for all manipulations of this compound.
-
Ensure a spill kit and appropriate waste containers are readily accessible.
-
Verify that the fume hood is functioning correctly.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
When handling the solid form, use caution to avoid generating dust.[1]
-
For solution preparation, slowly add the compound to the solvent to prevent splashing.
-
All handling of the compound and its solutions must be performed within the designated chemical fume hood.
-
-
Decontamination:
-
After each procedure, decontaminate all surfaces, equipment, and glassware that have come into contact with the compound. Use a suitable deactivating agent or soap and water, followed by a rinse with an appropriate solvent.
-
All decontamination materials must be disposed of as hazardous waste.
-
-
PPE Doffing:
-
Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the lab coat or gown, and then the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Waste Management Protocol
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, bench paper, and any other solid materials.
-
Collect in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses from decontamination.
-
Collect in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is clearly labeled as hazardous waste.
-
-
Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Clean the spill area with a decontaminating solution.
Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
